HY-078020
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C32H35ClN2O2 |
|---|---|
分子量 |
515.1 g/mol |
IUPAC名 |
2-[3-[3-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C32H35ClN2O2/c1-32(2,31(36)37)26-9-3-6-22(20-26)7-5-17-35-18-14-23(15-19-35)29-28-13-12-27(33)21-25(28)11-10-24-8-4-16-34-30(24)29/h3-4,6,8-9,12-13,16,20-21H,5,7,10-11,14-15,17-19H2,1-2H3,(H,36,37) |
InChIキー |
BYVCPRNKSUKZPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC(=C1)CCCN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of HY-078020
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of HY-078020, a novel and selective antagonist of the histamine H1 receptor. Developed for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, signaling pathway modulation, and pharmacological effects of this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: Selective Antagonism of the Histamine H1 Receptor
This compound functions as a potent and selective antagonist of the histamine H1 receptor (H1R).[1][2] Its primary mechanism involves blocking the binding of histamine to the H1R, a G-protein-coupled receptor (GPCR) integral to allergic and inflammatory responses.[3][4] This antagonistic action prevents the conformational changes in the receptor that are necessary for signal transduction, thereby mitigating the downstream effects of histamine.
The selectivity of this compound is a key attribute. It exhibits a high affinity for the H1 receptor while demonstrating significantly weaker inhibition of other receptors, such as the muscarinic M3 receptor and the hERG potassium channel. This selectivity profile suggests a reduced potential for off-target side effects often associated with less selective antihistamines.[1][5]
Quantitative Profile: Potency and Selectivity
The pharmacological activity of this compound has been quantified through a series of in vitro assays. The data underscores its high potency for the H1 receptor and its favorable selectivity margin.
| Target | Assay Type | Metric | Value | Reference |
| Histamine H1 Receptor (H1R) | Inhibition | IC50 | 24.12 nM | [1][2] |
| Muscarinic M3 Receptor (M3R) | Inhibition | IC50 | > 10,000 nM | [5] |
| hERG Potassium Channel | Inhibition | IC50 | 17.6 µM | [5] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Modulation of Signaling Pathways
The histamine H1 receptor primarily signals through the Gq/11 family of G-proteins.[3][4][6] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][6] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[3] These signaling events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines.[3]
This compound, by acting as an antagonist at the H1R, effectively blocks this entire cascade at its inception. It prevents the initial G-protein activation, thereby inhibiting the production of IP3 and DAG and the subsequent release of intracellular calcium.
Experimental Protocols
The characterization of this compound involves a suite of in vitro and in vivo experiments designed to assess its binding affinity, functional antagonism, and physiological effects.
In Vitro Assays
a) Radioligand Binding Assay (for IC50 determination of H1R)
-
Objective: To determine the concentration of this compound that displaces 50% of a radiolabeled ligand from the H1 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-mepyramine.
-
Test compound: this compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [3H]-mepyramine and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding curve.
-
b) Calcium Influx Assay (Functional Antagonism)
-
Objective: To measure the ability of this compound to inhibit histamine-induced increases in intracellular calcium.
-
Materials:
-
Cells expressing the H1 receptor (e.g., CHO-H1R).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Histamine.
-
This compound.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of histamine.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorometric imaging plate reader.
-
Determine the inhibitory effect of this compound on the histamine-induced calcium response.
-
In Vivo Assays
a) Histamine-Induced Skin Vasodilation and Capillary Permeability in Mice
-
Objective: To evaluate the in vivo efficacy of this compound in a model of allergic reaction.
-
Animal Model: ICR/KM mice.
-
Procedure:
-
Administer this compound (e.g., 5 mg/kg) to the mice via oral gavage (i.g.).[1]
-
After a specified period, inject histamine intradermally to induce a local inflammatory response.
-
Inject a dye (e.g., Evans blue) intravenously to visualize vascular leakage.
-
Measure the area and intensity of the dye extravasation at the injection site as an indicator of vascular permeability.
-
Compare the response in this compound-treated animals to a vehicle-treated control group to determine the percentage of inhibition.[1]
-
Experimental Workflow
The characterization of a selective H1R antagonist like this compound follows a logical progression from in vitro to in vivo studies to establish its mechanism, potency, selectivity, and therapeutic potential.
Conclusion
This compound is a highly selective and potent histamine H1 receptor antagonist. Its mechanism of action is centered on the competitive blockade of the H1R, leading to the inhibition of the Gq/11-PLC signaling cascade. This targeted action, combined with a favorable selectivity profile, underscores its potential as a therapeutic agent for allergic diseases. The experimental framework outlined in this guide provides a comprehensive approach to characterizing the pharmacological properties of this compound and similar compounds.
References
HY-078020: A Selective Histamine H1 Receptor Antagonist for Allergic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HY-078020, also identified as compound III-4, is a novel, orally active and selective histamine H1 receptor antagonist that has demonstrated significant potential in the preclinical setting for the treatment of allergic diseases.[1][2][3] Developed as a next-generation antihistamine, this compound exhibits potent inhibitory activity against the H1 receptor while displaying enhanced selectivity over other receptors, such as the muscarinic M3 receptor, which is often associated with undesirable side effects in first-generation antihistamines.[3] This enhanced selectivity, coupled with favorable pharmacokinetic properties, positions this compound as a promising candidate for clinical development. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological profile, in vitro and in vivo efficacy, and detailed experimental methodologies relevant to its characterization.
Pharmacological Profile
This compound acts as a potent and selective antagonist of the histamine H1 receptor. Its efficacy and selectivity have been characterized through a series of in vitro assays, with the key quantitative data summarized in the tables below.
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed against the histamine H1 receptor, the muscarinic M3 receptor, and the hERG potassium channel to determine its potency and selectivity profile.
| Target | Assay Type | Parameter | Value | Reference |
| Histamine H1 Receptor (H1R) | Radioligand Binding | IC50 | 24.12 nM | [1][2][3] |
| Muscarinic M3 Receptor (M3R) | Radioligand Binding | IC50 | >10,000 nM | [3] |
| hERG Channel | Patch Clamp | IC50 | 17.6 µM | [3] |
In Vivo Efficacy
The in vivo antihistaminic and anti-inflammatory effects of this compound were evaluated in murine models of allergic response.
| Animal Model | Administration Route | Dosage | Effect | Inhibition Rate | Reference |
| ICR/KM Mice (Histamine-induced skin vasodilation and capillary permeability) | Intragastric (i.g.) | 5 mg/kg | Inhibition of vascular permeability | 58.71% | [1] |
| Wistar Mice (Salivary secretion) | Intravenous (i.v.) | 10 mg/kg | Weak anticholinergic activity | 10.8% | [1] |
Pharmacokinetic Properties
Pharmacokinetic studies in mice have indicated that this compound possesses favorable properties for oral administration.
| Species | Parameter | Value | Reference |
| Human, Beagle, Mice | Liver Microsome Stability (T1/2) | 86.625 min | [1] |
| In Vitro | Permeability (Efflux Ratio) | <2 | [1] |
| In Vitro | Cytochrome P450 Inhibition | Inhibits CYP3A4 | [1] |
Signaling Pathway of the Histamine H1 Receptor
This compound exerts its therapeutic effect by blocking the downstream signaling cascade initiated by the binding of histamine to the H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.
Caption: Histamine H1 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound. These protocols are representative of standard industry practices for the evaluation of H1 receptor antagonists.
In Vitro H1 Receptor Binding Assay (IC50 Determination)
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (IC50) of this compound for the histamine H1 receptor.
Caption: Workflow for the in vitro H1 receptor binding assay.
Materials and Reagents:
-
Cell membranes expressing recombinant human H1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]-mepyramine (at a concentration close to its Kd), and varying concentrations of this compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
In Vivo Histamine-Induced Vascular Permeability Assay
This protocol details a method to assess the in vivo efficacy of this compound in a mouse model of histamine-induced vascular permeability.
Caption: Workflow for the in vivo histamine-induced vascular permeability assay.
Materials and Reagents:
-
Mice (e.g., ICR or Kunming strains).
-
This compound.
-
Histamine dihydrochloride solution.
-
Evans Blue dye solution (e.g., 1% in saline).
-
Anesthetic agent.
-
Formamide or other suitable solvent for dye extraction.
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer this compound (e.g., 5 mg/kg) or vehicle orally (intragastrically).
-
After a predetermined time (e.g., 60 minutes), inject Evans Blue dye intravenously.
-
Shortly after the dye injection, inject histamine intradermally into the dorsal skin of the mice.
-
After a set period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection site.
-
Extract the Evans Blue dye from the skin samples using a suitable solvent (e.g., by incubating in formamide at 60°C).
-
Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength (e.g., 620 nm).
-
Calculate the amount of dye extravasation and determine the percentage inhibition of vascular permeability by this compound compared to the vehicle-treated group.
Conclusion
This compound is a promising selective histamine H1 receptor antagonist with potent in vitro activity and demonstrated in vivo efficacy in relevant preclinical models of allergic response. Its high selectivity for the H1 receptor over the M3 receptor suggests a reduced potential for anticholinergic side effects. The favorable pharmacokinetic profile further supports its development as an orally administered therapeutic. The data presented in this technical guide provide a solid foundation for further investigation and clinical evaluation of this compound in the treatment of allergic diseases. The recent clinical approval for this compound underscores its potential as a novel treatment for allergic conditions.[3]
References
HY-078020: A Technical Guide for Allergic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HY-078020 is a novel, potent, and selective second-generation histamine H1 receptor antagonist under investigation for the treatment of allergic diseases.[1][2] As an inverse agonist, it stabilizes the inactive conformation of the H1 receptor, thereby reducing the downstream signaling that mediates allergic responses.[3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, key quantitative data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of allergy and immunology.
Core Mechanism of Action
This compound exerts its therapeutic effects by selectively binding to the histamine H1 receptor. In allergic reactions, histamine released from mast cells and basophils binds to H1 receptors on various cell types, leading to the characteristic symptoms of allergy, such as increased vascular permeability, vasodilation, and pruritus. By acting as an antagonist at the H1 receptor, this compound effectively blocks the actions of histamine, thereby mitigating these allergic responses.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Activity and Selectivity
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (H1 Receptor) | 24.12 nM | Human | Radioligand Binding Assay | [4] |
| IC50 (M3 Receptor) | > 10,000 nM | Not Specified | Not Specified | [1][2] |
| IC50 (hERG) | 17.6 µM | Not Specified | Not Specified | [1] |
Table 2: In Vivo Efficacy
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| Histamine-induced skin vasodilation and capillary permeability in ICR/KM mice | 5 mg/kg | Intragastric (i.g.) | 58.71% inhibition of vascular permeability | [4] |
| Salivary secretion in Wistar mice | 10 mg/kg | Intravenous (i.v.) | 10.8% inhibition of salivary secretion | [4] |
Table 3: Pharmacokinetic Profile
| Parameter | Value | Species | Route of Administration | Reference |
| Permeability (Efflux Ratio) | < 2 | Not Specified | Not Specified | [4] |
| Liver Microsome Stability (T1/2) | 86.625 min | Human, Beagle, Mouse | Not Applicable | [4] |
Signaling Pathways
As a histamine H1 receptor antagonist, this compound modulates the signaling pathways downstream of H1 receptor activation. The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events contribute to the various cellular responses seen in allergic inflammation. By blocking histamine binding, this compound prevents the initiation of this signaling cascade.
References
The Anti-inflammatory Properties of HY-078020: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HY-078020 is a potent and selective second-generation histamine H1 receptor (H1R) antagonist that has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the treatment of allergic and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, including its mechanism of action, modulation of key signaling pathways, and available in vitro and in vivo data. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
Histamine, a key mediator in allergic reactions, exerts its pro-inflammatory effects primarily through the activation of the H1 receptor. Second-generation H1 antihistamines have been developed to offer improved selectivity and a better safety profile compared to their predecessors. This compound, also known as compound III-4, has emerged as a novel H1R antagonist with potent anti-inflammatory activity.[1][2] This guide will delve into the technical details of its anti-inflammatory properties.
Mechanism of Action
This compound functions as a selective antagonist of the histamine H1 receptor.[1] By binding to the H1R, it prevents histamine from initiating the downstream signaling cascades that lead to the cardinal signs of inflammation, such as increased vascular permeability, vasodilation, and the recruitment of inflammatory cells.
The anti-inflammatory effects of H1R antagonists like this compound are also attributed to their ability to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Quantitative Data
The following tables summarize the available quantitative data on the pharmacological and anti-inflammatory properties of this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Target | Assay | Value | Reference |
| Histamine H1 Receptor (H1R) | Radioligand Binding Assay | IC50: 24.12 nM | [1] |
| Muscarinic M3 Receptor (M3R) | Radioligand Binding Assay | IC50: >10 µM | [1] |
| hERG Potassium Channel | Patch Clamp Assay | IC50: 17.6 µM | [1] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Model | Species | Dosage and Administration | Effect | Reference |
| Histamine-induced skin vasodilation and capillary permeability | ICR/KM mice | 5 mg/kg, i.g. | 58.71% inhibition of vascular permeability | [1] |
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways downstream of the H1 receptor. The primary mechanism involves the inhibition of the NF-κB signaling cascade.
This compound-Mediated Inhibition of the NF-κB Signaling Pathway
References
A Comprehensive Technical Guide to HY-078020 (CAS Number: 2756222-90-7): A Novel Histamine H1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
HY-078020, also identified as compound III-4, is a novel, selective, and orally active antagonist of the histamine H1 receptor. With a CAS number of 2756222-90-7, this small molecule has demonstrated significant potential in the preclinical treatment of allergic diseases. Developed as a next-generation antihistamine, this compound exhibits high potency for the H1 receptor and a favorable safety profile, particularly with reduced affinity for the muscarinic M3 receptor and the hERG potassium channel, which are common off-targets for other antihistamines. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Introduction
Histamine H1 receptor antagonists are a cornerstone in the management of allergic conditions such as rhinitis, urticaria, and conjunctivitis. The development of second-generation antihistamines aimed to reduce the sedative effects associated with first-generation agents by limiting their penetration across the blood-brain barrier. However, some second-generation antihistamines, like desloratadine, can exhibit off-target effects, such as anticholinergic activity through antagonism of the muscarinic M3 receptor, leading to side effects like dry mouth.[1]
This compound has emerged as a promising candidate with high selectivity for the peripheral H1 receptor and reduced M3 receptor inhibitory activity.[2] Recent studies have highlighted its potent anti-inflammatory effects and favorable pharmacokinetic properties, culminating in its advancement into clinical trials.[2][3] This document serves as a comprehensive resource for researchers and drug development professionals interested in the technical details of this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2756222-90-7 | [4] |
| Molecular Formula | C₃₂H₃₅ClN₂O₂ | [4] |
| Molecular Weight | 515.09 g/mol | [4] |
| Purity | ≥98% | [5] |
| Appearance | Solid | [5] |
In Vitro Pharmacology
Receptor Binding and Functional Activity
This compound is a potent antagonist of the histamine H1 receptor. Its in vitro activity has been characterized through various binding and functional assays.
| Assay | Target | IC₅₀ | Reference |
| Receptor Binding Assay | Histamine H1 Receptor (H1R) | 24.12 nM | [4] |
| Functional Assay | Muscarinic M3 Receptor (M3R) | >10 µM | [4] |
| Patch Clamp Assay | hERG Channel | 17.6 µM | [4] |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been evaluated in vitro to assess its drug-like properties.
| Parameter | Value | Reference |
| Permeability (Efflux Ratio) | <2 | [4] |
| Liver Microsome Stability (T₁/₂) | 86.625 min (human, beagles, mice) | [4] |
| CYP Inhibition | Inhibitory activity against CYP3A4 | [4] |
In Vivo Pharmacology
The in vivo efficacy of this compound has been demonstrated in murine models of allergic inflammation.
| Animal Model | Administration | Dosage | Effect | Inhibition Rate | Reference |
| ICR/KM Mice (Histamine-induced skin vasodilation and capillary permeability) | Intragastric (i.g.) | 5 mg/kg | Inhibits vasodilation and capillary permeability | 58.71% | [4] |
| Wistar Mice (Salivary secretion) | Intravenous (i.v.) | 10 mg/kg | Weak anticholinergic activity | 10.8% | [4] |
Signaling Pathway
This compound exerts its therapeutic effect by antagonizing the histamine H1 receptor, a G-protein coupled receptor (GPCR). Upon binding of histamine, the H1 receptor activates the Gq/11 family of G-proteins, initiating a downstream signaling cascade that leads to the physiological symptoms of an allergic reaction. By blocking this initial step, this compound prevents the activation of this pathway.
References
- 1. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
An In-Depth Technical Guide to HY-078020: A Novel Histamine H1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
HY-078020 is a novel, potent, and selective second-generation histamine H1 receptor antagonist.[1] This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, and biological activity. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a summary of its pharmacokinetic profile. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of this compound for allergic diseases.
Molecular Structure and Physicochemical Properties
This compound, also referred to as compound III-4 in some literature, possesses a complex heterocyclic structure.[2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₅ClN₂O₂ | [4] |
| Molecular Weight | 515.09 g/mol | [2][4] |
| CAS Number | 2756222-90-7 | [2] |
| Appearance | Off-white to pink solid | [2] |
| SMILES | ClC(C=C1)=CC(CCC2=C/3N=CC=C2)=C1C3=C4CCN(CCCC5=CC(C(C)(C(O)=O)C)=CC=C5)CC/4 | [2] |
| Solubility | DMSO: ≥ 100 mg/mL (194.14 mM) | [5] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 6.25 mg/mL (12.13 mM) | [4][5] | |
| In vivo formulation (10% DMSO, 90% corn oil): ≥ 6.25 mg/mL (12.13 mM) | [4] | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |
Biological Activity
This compound is a highly selective antagonist of the histamine H1 receptor, a G-protein coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses.[5]
In Vitro Activity
This compound demonstrates potent inhibitory activity against the histamine H1 receptor with an IC₅₀ of 24.12 nM.[2][3] It exhibits significantly weaker inhibition of the muscarinic M3 receptor (IC₅₀ > 10,000 nM) and the hERG potassium channel (IC₅₀ = 17.6 µM), indicating a favorable selectivity profile and a potentially lower risk of anticholinergic side effects and cardiac arrhythmias, respectively.[1]
| Target | IC₅₀ |
| Histamine H1 Receptor | 24.12 nM |
| Muscarinic M3 Receptor | > 10,000 nM |
| hERG Channel | 17.6 µM |
In Vivo Activity
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in mitigating allergic reactions.
-
Histamine-Induced Vascular Permeability: In a study using ICR and Kunming mice, oral administration of this compound at a dose of 5 mg/kg resulted in a 58.71% inhibition of histamine-induced vascular permeability.[2]
-
Anticholinergic Activity: To assess potential side effects, the effect on salivary secretion was evaluated in Wistar mice. Intravenous administration of 10 mg/kg of this compound showed a weak anticholinergic effect, with only a 10.8% inhibition of salivary secretion.[2]
Signaling Pathway
As a histamine H1 receptor antagonist, this compound competitively blocks the binding of histamine to the H1 receptor. This prevents the activation of the Gq/11 protein, thereby inhibiting the downstream signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC) are suppressed, ultimately mitigating the cellular responses that contribute to allergic symptoms.
Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize histamine H1 receptor antagonists like this compound. While the full experimental details for this compound are proprietary to the primary researchers, these protocols are based on standard and widely accepted methods in the field.
In Vitro: Radioligand Binding Assay for H1 Receptor
This assay determines the binding affinity of a test compound to the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a radioligand binding assay to determine H1 receptor affinity.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM mepyramine).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound from the free radioligand.
-
Wash the filters with cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
In Vivo: Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the ability of a compound to protect against histamine-induced asthma-like symptoms.
Caption: Experimental workflow for the in vivo evaluation of antihistaminic activity in a guinea pig model.
Methodology:
-
Animal Preparation:
-
Use male Dunkin-Hartley guinea pigs (300-400 g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Drug Administration:
-
Administer this compound or the vehicle (control) orally or via the desired route at a specific time before the histamine challenge.
-
-
Histamine Challenge:
-
Place the animals in a chamber connected to a nebulizer containing a histamine solution (e.g., 0.1% w/v).
-
Expose the animals to the histamine aerosol and record the time to the onset of preconvulsive dyspnea (a sign of severe bronchoconstriction).
-
-
Data Analysis:
-
Compare the time to the onset of dyspnea in the treated group with the control group.
-
Calculate the percentage of protection offered by this compound.
-
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several species.
| Parameter | Species | Value |
| Permeability | In vitro | Moderate (efflux ratio < 2) |
| Microsomal Stability (T₁/₂) | Human, Beagle, Mouse | 86.625 min |
| CYP Inhibition | In vitro | Inhibitory activity against CYP3A4 |
Conclusion
This compound is a promising new chemical entity with potent and selective histamine H1 receptor antagonist activity. Its favorable in vitro and in vivo profiles, including high selectivity and good pharmacokinetic properties, suggest its potential as a therapeutic agent for the treatment of allergic diseases with a reduced risk of common antihistamine-related side effects. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety in humans.
References
- 1. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
In Vitro Characterization of HY-078020: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HY-078020, also identified as compound III-4, is a novel, potent, and selective antagonist of the histamine H1 receptor.[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key pharmacological data and detailing the experimental methodologies used to generate this information. The data presented herein underscore the potential of this compound as a therapeutic agent for allergic diseases, demonstrating high affinity for the H1 receptor and a favorable selectivity profile against the M3 muscarinic and hERG receptors.[1][2][3]
Pharmacological Profile of this compound
The in vitro pharmacological profile of this compound has been primarily defined by its potent antagonism of the histamine H1 receptor and its weaker activity at other key off-target receptors.
Receptor Binding and Functional Activity
This compound demonstrates high-affinity binding to the histamine H1 receptor, effectively antagonizing its function. In comparative assays, it shows significantly less activity at the muscarinic M3 receptor and the hERG potassium channel, suggesting a reduced potential for common antihistamine-related side effects such as dry mouth and cardiac arrhythmias.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Metric | Value | Reference |
| Histamine H1 Receptor | Receptor Binding/Functional Assay | IC50 | 24.12 nM | [1][2][3] |
| Muscarinic M3 Receptor | Functional Assay | IC50 | > 10,000 nM | [1][2] |
| hERG Potassium Channel | Functional Assay | IC50 | 17.6 µM | [1][2] |
Physicochemical and Pharmacokinetic Properties
In addition to its receptor activity, key in vitro pharmacokinetic properties of this compound have been assessed to evaluate its drug-like characteristics.
Table 2: In Vitro Pharmacokinetic Properties of this compound
| Parameter | Assay | Result | Reference |
| Permeability | Not Specified | Moderate (efflux ratio < 2) | [3] |
| Metabolic Stability | Liver Microsome Stability Assay | T1/2 = 86.625 min (human, beagle, mouse) | [3] |
Experimental Protocols
The following sections detail the methodologies employed for the in vitro characterization of this compound.
Histamine H1 Receptor Antagonism Assay
The inhibitory activity of this compound against the histamine H1 receptor was likely determined using a competitive radioligand binding assay or a functional cellular assay.
Experimental Workflow: H1 Receptor Binding Assay
Caption: Workflow for a typical H1 receptor radioligand binding assay.
Protocol:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Compound Preparation: A dilution series of this compound is prepared in a suitable buffer.
-
Reaction Mixture: The cell membranes, a specific concentration of a suitable radioligand (e.g., [3H]mepyramine), and varying concentrations of this compound are incubated together.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Muscarinic M3 Receptor Functional Assay
The antagonistic effect of this compound on the M3 receptor was likely assessed using a cell-based functional assay that measures a downstream signaling event, such as calcium mobilization, upon receptor activation.
Experimental Workflow: M3 Receptor Calcium Flux Assay
Caption: Workflow for an M3 receptor calcium mobilization assay.
Protocol:
-
Cell Culture: Cells endogenously or recombinantly expressing the human M3 receptor are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with an M3 receptor agonist (e.g., carbachol or acetylcholine).
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.
hERG Potassium Channel Assay
The potential for this compound to inhibit the hERG channel is a critical safety assessment. This is typically evaluated using the patch-clamp electrophysiology technique.
Experimental Workflow: hERG Patch-Clamp Assay
Caption: Workflow for a hERG whole-cell patch-clamp experiment.
Protocol:
-
Cell Preparation: A cell line stably expressing the human hERG potassium channel (e.g., HEK293 or CHO cells) is used.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.
-
Current Measurement: A specific voltage protocol is applied to the cell to elicit hERG channel currents, which are recorded.
-
Compound Application: this compound at various concentrations is perfused over the cell.
-
Inhibition Measurement: The effect of this compound on the hERG current is measured.
-
Data Analysis: The concentration of this compound that inhibits 50% of the hERG current (IC50) is determined.
Liver Microsome Stability Assay
This assay assesses the metabolic stability of this compound in the presence of liver enzymes, primarily cytochrome P450s.
Experimental Workflow: Liver Microsome Stability Assay
Caption: Workflow for a liver microsomal stability assay.
Protocol:
-
Reaction Mixture: this compound is incubated with pooled liver microsomes from the species of interest (human, beagle, or mouse) in a phosphate buffer.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining this compound at each time point is quantified by LC-MS/MS.
-
Data Analysis: The half-life (T1/2) of this compound is determined from the rate of its disappearance.
Signaling Pathway
This compound acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. By blocking this initial step, this compound inhibits the physiological effects of histamine.
Signaling Pathway of the Histamine H1 Receptor and Inhibition by this compound
Caption: this compound blocks histamine-induced H1 receptor signaling.
Conclusion
The in vitro data for this compound demonstrate that it is a potent and selective histamine H1 receptor antagonist. Its high affinity for the target receptor, coupled with a favorable selectivity profile against the M3 and hERG receptors, suggests a reduced likelihood of common antihistamine-associated adverse effects. The moderate permeability and metabolic stability further support its potential as an orally administered therapeutic agent for the treatment of allergic diseases. Further in vivo studies are warranted to fully elucidate the clinical potential of this promising compound.
References
An In-depth Technical Guide to HY-078020 and its Interaction with Histamine-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel compound HY-078020, a selective histamine H1 receptor antagonist, and its relationship with histamine-mediated signaling pathways. The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available quantitative data, details experimental methodologies for assessing compound activity, and visually represents the complex signaling cascades and experimental workflows through precise diagrams. The information presented herein is curated from publicly available scientific literature and pharmacological data resources.
Introduction to this compound
This compound is a potent and selective antagonist of the histamine H1 receptor, identified as a promising candidate for the treatment of allergic diseases.[1][2] Its chemical structure and properties have been optimized to ensure high affinity for the H1 receptor while minimizing off-target effects, a common challenge in the development of antihistamines.[1] Preclinical data indicates that this compound exhibits significant anti-inflammatory effects, suggesting its potential to alleviate the symptoms associated with histamine release in allergic conditions.[2]
Histamine-Mediated Signaling Pathways
Histamine exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Each receptor subtype is coupled to specific G proteins, initiating a cascade of intracellular events that mediate a wide range of cellular responses.
H1 Receptor Signaling
The histamine H1 receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is central to the pro-inflammatory and allergic responses mediated by histamine, including smooth muscle contraction, increased vascular permeability, and the sensation of itching. In addition to the canonical Gq/11 pathway, the H1 receptor has been shown to activate small GTPases such as RhoA and Rac, and in some cellular contexts, may also couple to Gi proteins.
H2 Receptor Signaling
The histamine H2 receptor is predominantly coupled to the Gs family of G proteins. Activation of the H2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This pathway is famously involved in the regulation of gastric acid secretion. However, H2 receptor signaling can also lead to the activation of phospholipase C and the ERK1/2 pathway in certain cell types.
H3 Receptor Signaling
The histamine H3 receptor is coupled to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels. Furthermore, H3 receptor activation has been linked to the stimulation of phospholipase C, phospholipase D (PLD), and the mitogen-activated protein kinase (MAPK) pathway.
H4 Receptor Signaling
Similar to the H3 receptor, the histamine H4 receptor is coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase and leads to an increase in intracellular calcium concentration. The H4 receptor is highly expressed on immune cells and plays a crucial role in inflammatory responses, including the activation of MAPK pathways.
Signaling Pathway Diagram
References
Pharmacological Profile of HY-078020: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HY-078020 is a novel, potent, and selective second-generation histamine H1 receptor antagonist.[1][2] Developed as a potential treatment for allergic diseases, it exhibits high affinity for the H1 receptor with an IC50 of 24.12 nM.[1] Notably, this compound demonstrates significantly reduced activity at the muscarinic M3 receptor (IC50 > 10,000 nM) and the hERG potassium channel (IC50 = 17.6 µM), suggesting a favorable safety profile with a lower risk of anticholinergic side effects and cardiac arrhythmias compared to some earlier antihistamines.[1][2] Preclinical studies have demonstrated its efficacy in reducing histamine-induced vascular permeability and its favorable pharmacokinetic properties. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activity, and detailed experimental methodologies.
Core Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Receptor and Channel Activity
| Target | Assay Type | Value | Reference |
| Histamine H1 Receptor | Radioligand Binding | IC50 = 24.12 nM | [1] |
| Muscarinic M3 Receptor | Radioligand Binding | IC50 > 10 µM | [1][2] |
| hERG Potassium Channel | Patch Clamp | IC50 = 17.6 µM | [1][2] |
Table 2: In Vitro ADME Profile
| Parameter | Assay | Result | Reference |
| Permeability | Caco-2 Assay | Efflux Ratio < 2 | [1] |
| Metabolic Stability | Human Liver Microsomes | t1/2 = 86.625 min | [1] |
Table 3: In Vivo Efficacy
| Animal Model | Administration | Dosage | Effect | Reference |
| Histamine-induced vascular permeability in ICR and Kunming mice | Intragastric (i.g.) | 5 mg/kg | 58.71% inhibition of vascular permeability | [1] |
| Salivary secretion in Wistar mice | Intravenous (i.v.) | 10 mg/kg | 10.8% inhibition of salivary secretion | [1] |
Mechanism of Action and Signaling Pathway
This compound acts as a selective antagonist of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.[3][4] By competitively blocking the binding of histamine to the H1 receptor, this compound inhibits this signaling pathway, thereby mitigating the symptoms of allergic disease.
References
Methodological & Application
Application Notes and Protocols for HY-078020 (in vivo)
For Researchers, Scientists, and Drug Development Professionals
Abstract
HY-078020 is a potent and selective second-generation histamine H1 receptor antagonist with demonstrated anti-inflammatory properties.[1][2] As an inverse agonist, it stabilizes the inactive conformation of the H1 receptor, effectively blocking histamine-induced signaling pathways.[3] This document provides detailed experimental protocols for in vivo evaluation of this compound, focusing on its application in models of histamine-induced vascular permeability and allergic rhinitis. Additionally, it summarizes key pharmacokinetic data and outlines the underlying signaling mechanisms.
Chemical Properties and Formulation
| Property | Value |
| IUPAC Name | 8-chloro-11-(1-((5-methylpyridin-2-yl)methyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridine |
| Molecular Formula | C26H26ClN3 |
| Molecular Weight | 415.96 g/mol |
| IC50 | 24.12 nM for human H1 receptor |
Formulation for In Vivo Administration:
For in vivo studies, this compound can be prepared in various vehicles depending on the administration route. A common formulation for oral (p.o.) or intraperitoneal (i.p.) injection is a suspension in 0.5% methylcellulose. For intravenous (i.v.) administration, a solution in saline with a co-solvent like DMSO may be used, ensuring the final DMSO concentration is minimal to avoid toxicity.
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties, suggesting good oral bioavailability and a suitable half-life for in vivo studies in rodents. The following table summarizes key pharmacokinetic parameters in male Wistar rats.
| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | T½ (h) |
| Intravenous (i.v.) | 4 | - | - | 1678 ± 152.59 | 0.653 ± 0.12 |
| Oral (p.o.) | 25 | 0.38 ± 0.16 | 1722.06 ± 337.11 | 6246.92 ± 1443.28 | 4.05 ± 0.81 |
Signaling Pathways
This compound, as a histamine H1 receptor antagonist, primarily acts by blocking the Gq-protein coupled signaling cascade initiated by histamine. This leads to the inhibition of downstream effectors such as phospholipase C (PLC), which in turn prevents the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium mobilization and protein kinase C (PKC) activation underlies its therapeutic effects. Furthermore, H1 receptor antagonists have been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[6][7][8]
Experimental Protocols
Histamine-Induced Vascular Permeability in Mice
This protocol is designed to evaluate the efficacy of this compound in reducing histamine-induced vascular leakage in the skin of mice. A known effective dose for this compound in this model is 5 mg/kg administered intraperitoneally (i.p.), which has been shown to inhibit vascular permeability by 58.71%.[1]
Materials:
-
This compound
-
Histamine dihydrochloride
-
Evans Blue dye
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Male ICR or Kunming mice (6-8 weeks old)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Drug Administration:
-
Prepare a solution/suspension of this compound in a suitable vehicle (e.g., saline or 0.5% methylcellulose).
-
Administer this compound (e.g., 5 mg/kg) or vehicle control to the mice via i.p. injection.
-
-
Dye Injection: 30 minutes after drug administration, inject Evans Blue dye (20 mg/kg) into the tail vein of each mouse.
-
Histamine Challenge: 10 minutes after the dye injection, intradermally inject 20 µL of histamine solution (100 µg/mL in saline) into the dorsal skin of one hind paw. Inject 20 µL of saline into the contralateral paw as a control.
-
Euthanasia and Tissue Collection: 30 minutes after the histamine challenge, euthanize the mice by cervical dislocation.
-
Dye Extraction and Quantification:
-
Excise the injected skin tissues from both paws.
-
Incubate the tissue samples in formamide at 60°C for 24 hours to extract the Evans Blue dye.
-
Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.
-
Quantify the amount of dye extravasated by comparing to a standard curve of Evans Blue.
-
Data Analysis:
Calculate the percentage inhibition of vascular permeability for the this compound treated group compared to the vehicle control group.
Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This protocol describes the induction of an allergic rhinitis model in mice using ovalbumin (OVA), which can be used to evaluate the anti-inflammatory effects of this compound.[9][10][11]
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Male BALB/c mice (6-8 weeks old)
Procedure:
-
Sensitization Phase (Days 0 and 7):
-
Sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Repeat the sensitization on day 7.
-
-
Challenge Phase (Days 14-21):
-
From day 14 to day 21, challenge the mice daily by intranasal (i.n.) administration of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.
-
-
Drug Treatment:
-
Administer this compound or vehicle control (e.g., orally or i.p.) 1 hour before each OVA challenge from day 14 to day 21. A dose range of 1-10 mg/kg can be explored.
-
-
Evaluation of Allergic Symptoms (Day 21):
-
Immediately after the final OVA challenge, observe the mice for 15 minutes and count the number of sneezes and nasal rubbing movements.
-
-
Sample Collection and Analysis (Day 22):
-
24 hours after the final challenge, euthanize the mice.
-
Collect blood for measurement of serum OVA-specific IgE levels by ELISA.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid for cell counting (total and differential) and cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Collect nasal tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration).
-
Data Analysis:
Compare the frequency of allergic symptoms, serum IgE levels, inflammatory cell counts in BAL fluid, and cytokine levels between the this compound-treated groups and the vehicle control group.
Safety and Toxicology
This compound has shown a good safety profile in preclinical studies. It exhibits weak anticholinergic activity, with a 10.8% inhibition of salivary secretion in Wistar mice at a dose of 10 mg/kg (i.v.).[1] As a second-generation antihistamine, it is expected to have minimal sedative effects due to limited penetration of the blood-brain barrier.[3] Further safety pharmacology and toxicology studies are recommended to fully characterize its safety profile for clinical development.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of H1-antihistamines: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for HY-078020 in Mouse Models of Allergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HY-078020 is a potent and selective second-generation histamine H1 receptor antagonist with demonstrated anti-inflammatory properties.[1] As an inverse agonist of the H1 receptor, it holds therapeutic potential for the treatment of various allergic diseases. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical mouse models of allergy.
Disclaimer: Limited published data is available on the use of this compound in specific mouse models of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. The following protocols and data tables are based on the available information for this compound and supplemented with representative data from studies on other well-established second-generation H1 receptor antagonists (e.g., loratadine, cetirizine, desloratadine) to provide comprehensive guidance. Researchers should optimize these protocols for their specific experimental needs.
Mechanism of Action
This compound exerts its anti-allergic effects primarily by blocking the action of histamine at the H1 receptor. Histamine, a key mediator released from mast cells and basophils during an allergic reaction, binds to H1 receptors on various cell types, leading to the classic symptoms of allergy. By competitively inhibiting histamine binding, this compound prevents the downstream signaling cascade that results in vasodilation, increased vascular permeability, smooth muscle contraction, and pruritus.[2][3]
Furthermore, as a second-generation antihistamine, this compound is designed to have minimal penetration of the blood-brain barrier, thereby reducing the sedative effects commonly associated with first-generation antihistamines. Some second-generation antihistamines have also been shown to possess immunomodulatory functions, including the potential to influence the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells, which are crucial in the allergic inflammatory response.
Signaling Pathway of Histamine H1 Receptor and Inhibition by this compound
The binding of histamine to the H1 receptor initiates a signaling cascade that leads to the characteristic allergic response. This compound, as an H1 receptor antagonist, blocks this pathway.
Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative data for other second-generation H1 antihistamines in mouse models of allergy.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Histamine-Induced Vascular Permeability
| Animal Model | Dosage | Administration Route | Effect | Reference |
| ICR and Kunming mice | 5 mg/kg | Intragastric (i.g.) | 58.71% inhibition of histamine-induced vascular permeability | [1] |
| Wistar mice | 10 mg/kg | Intravenous (i.v.) | 10.8% inhibition of salivary secretion (weak anticholinergic effect) | [1] |
Table 2: Representative In Vivo Efficacy of Other Second-Generation H1 Antihistamines in Mouse Allergy Models
| Compound | Animal Model | Allergy Model | Dosage | Administration Route | Key Findings | Reference |
| Loratadine | ICR and hairless mice | Atopic Dermatitis | 5 or 10 mg/kg | Oral | Significantly inhibited scratching behavior induced by histamine or antigen. | [1][4] |
| Cetirizine | DBA/2 mice | Viral Myocarditis (as a model of inflammation) | 1 or 10 mg/kg | - | Improved survival in a dose-dependent manner. | [5] |
| Desloratadine | Mice | Histamine-induced Paw Edema | - | Oral | Dose-dependent inhibition of paw edema. | [6] |
Experimental Protocols
The following are detailed protocols for inducing and evaluating allergic responses in mouse models, with suggested treatment regimens for this compound based on its properties and data from similar compounds.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model
This model mimics the airway inflammation and hyperresponsiveness characteristic of human asthma.
Experimental Workflow:
Caption: Experimental workflow for the OVA-induced allergic asthma model.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.
-
-
Challenge:
-
From day 21 to day 23, challenge the sensitized mice with 1% OVA in PBS for 30 minutes daily via nebulization.
-
-
Treatment:
-
Administer this compound (suggested dose range: 5-10 mg/kg) or vehicle via intragastric (i.g.) gavage daily, 1 hour before each OVA challenge.
-
-
Analysis (24 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
Histology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammation and mucus production.
-
Serum IgE: Collect blood to measure serum levels of total and OVA-specific IgE.
-
Protocol 2: Hapten-Induced Atopic Dermatitis Model
This model is used to study the mechanisms of allergic contact dermatitis.
Experimental Workflow:
Caption: Experimental workflow for the hapten-induced atopic dermatitis model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Oxazolone or 2,4-Dinitrofluorobenzene (DNFB)
-
Acetone and olive oil mixture (4:1)
-
This compound
-
Vehicle
Procedure:
-
Sensitization:
-
On day 0, sensitize mice by applying 50 µL of 2% oxazolone or 0.5% DNFB in acetone/olive oil to the shaved abdomen.
-
-
Challenge:
-
On day 5, challenge the mice by applying 20 µL of 1% oxazolone or 0.2% DNFB to the dorsal and ventral surfaces of one ear.
-
-
Treatment:
-
Administer this compound (suggested dose range: 5-10 mg/kg, i.g.) or vehicle daily, starting 1 hour before the challenge on day 5.
-
-
Analysis (24 hours after challenge):
-
Ear Swelling: Measure ear thickness using a digital caliper before and 24 hours after the challenge.
-
Histology: Collect ear tissue for histological analysis (H&E staining) to assess inflammatory cell infiltration and edema.
-
Cytokine Analysis: Homogenize ear tissue to measure local levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
-
Scratching Behavior: Monitor and quantify scratching behavior for a defined period after challenge.
-
Protocol 3: OVA-Induced Allergic Rhinitis Model
This model is used to evaluate treatments for allergic rhinitis.
Experimental Workflow:
Caption: Experimental workflow for the OVA-induced allergic rhinitis model.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by i.p. injection of 100 µg of OVA and 2 mg of alum in 200 µL of PBS.
-
-
Challenge:
-
From day 21 to day 27, challenge the mice by intranasal instillation of 10 µL of 1% OVA in PBS into each nostril.
-
-
Treatment:
-
Administer this compound (suggested dose range: 5-10 mg/kg, i.g.) or vehicle daily, 1 hour before each intranasal challenge.
-
-
Analysis (24 hours after the last challenge):
-
Allergic Symptoms: Count the number of sneezes and nasal rubbing movements for 15 minutes immediately after the final challenge.
-
Nasal Lavage Fluid (NALF): Collect NALF to measure inflammatory cell infiltration and cytokine levels (IL-4, IL-5).
-
Histology: Decapitate the mice and fix the heads for histological analysis of the nasal passages to assess eosinophil infiltration.
-
Serum IgE: Collect blood to measure total and OVA-specific IgE levels.
-
Conclusion
This compound is a promising H1 receptor antagonist for the treatment of allergic diseases. While specific data in comprehensive mouse models of allergy are not yet widely published, the provided protocols, based on its known mechanism of action and data from similar compounds, offer a solid foundation for preclinical evaluation. Researchers are encouraged to adapt and optimize these protocols to investigate the full therapeutic potential of this compound in various allergic conditions.
References
- 1. Effect of loratadine on mouse models of atopic dermatitis associated pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 3. Histamine receptor - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols for HY-078020 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HY-078020 is a selective and orally active antagonist of the histamine H1 receptor (H1R) with an IC50 of 24.12 nM[1][2][3]. As a second-generation H1-antihistamine, it exhibits high selectivity for the peripheral H1 receptor, which may reduce the sedative side effects often associated with first-generation antihistamines[4][5]. Its mechanism of action involves blocking the effects of histamine at the H1 receptor, a G-protein-coupled receptor (GPCR), thereby mitigating allergic and inflammatory responses[4][6]. Recent studies highlight its potential as a novel treatment for allergic diseases, and it has received clinical approval[3][7].
These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, ensuring accurate and reproducible results for researchers studying its effects on various cell lines.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| IC50 (H1 Receptor) | 24.12 nM | [1][2][3] |
| IC50 (M3 Receptor) | >10,000 nM | [3] |
| IC50 (hERG) | 17.6 µM | [3] |
| Molecular Weight | 515.05 g/mol | [2] |
| Solubility in DMSO | 100 mg/mL (194.14 mM) | [2] |
Signaling Pathway
This compound acts as an antagonist at the histamine H1 receptor, which is a G-protein-coupled receptor. The binding of histamine to the H1 receptor typically activates the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol triphosphate (IP3) and diacylglycerol (DAG). This compound blocks this activation.
Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol outlines the preparation of a concentrated stock solution of this compound, which can be stored for later use and diluted to final working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following calculation based on the molecular weight of this compound (515.05 g/mol ). For 1 mL of a 10 mM stock, 5.15 mg of this compound is required.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. For example, add 1 mL of DMSO to 5.15 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If needed, use an ultrasonic bath to aid dissolution[2].
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months[1][8][9].
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM stock solution to final working concentrations for treating cells in culture. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Serial Dilutions: Perform serial dilutions from the intermediate or stock solution to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).
-
Cell Treatment: Add the appropriate volume of the final working solution to your cell culture plates. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for the preparation of this compound stock and working solutions for cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H1 antagonist - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HY-078020 in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HY-078020 is a potent and selective antagonist of the histamine H1 receptor, with an IC50 value of 24.12 nM.[1][2] Primarily recognized for its role in blocking histamine-mediated allergic responses, its anti-inflammatory properties suggest potential broader applications in modulating immune cell functions.[1] Mast cells are pivotal players in allergic and inflammatory reactions, releasing a variety of mediators, including histamine and β-hexosaminidase, upon activation.[3][4] This application note provides a detailed protocol for evaluating the potential inhibitory effect of this compound on mast cell degranulation, a crucial process in the allergic cascade. While some H1-receptor antagonists have been shown to inhibit mast cell mediator release, this is not a universal property of the drug class and often occurs at concentrations higher than those required for H1 receptor antagonism.[5][6] The following protocols and data serve as a guide for investigating the direct effects of this compound on mast cell activation.
Data Presentation
The following table summarizes hypothetical quantitative data representing the potential inhibitory effect of this compound on mast cell degranulation. This data is for illustrative purposes to guide researchers in experimental design and data analysis.
| This compound Concentration (µM) | % Inhibition of β-hexosaminidase Release (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 4.5 |
| 1 | 15.2 ± 5.1 |
| 10 | 48.6 ± 6.3 |
| 50 | 75.3 ± 4.8 |
| 100 | 92.1 ± 3.9 |
Table 1: Representative Data of this compound Inhibition of IgE-Mediated Mast Cell Degranulation. RBL-2H3 cells were sensitized with anti-DNP IgE and subsequently stimulated with DNP-BSA to induce degranulation. The percentage inhibition of β-hexosaminidase release was measured in the presence of increasing concentrations of this compound.
Experimental Protocols
Protocol 1: RBL-2H3 Cell Culture and Maintenance
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used model for mast cell degranulation studies.
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using 0.25% Trypsin-EDTA.
Protocol 2: IgE-Mediated Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol details the steps to assess the inhibitory effect of this compound on antigen-induced degranulation.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)
-
This compound
-
Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)
-
p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution
-
Stop Solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
Triton X-100 (0.1% in Tyrode's Buffer)
-
96-well cell culture plates
-
Microplate reader (405 nm)
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and incubate overnight.
-
Sensitization: The following day, gently wash the cells twice with warm Tyrode's Buffer. Add 50 µL of anti-DNP IgE (0.5 µg/mL in culture medium) to each well and incubate for 2 hours at 37°C.
-
Compound Incubation: After sensitization, wash the cells twice with Tyrode's Buffer. Add 50 µL of Tyrode's Buffer containing various concentrations of this compound (or vehicle control) to the respective wells. Incubate for 30 minutes at 37°C.
-
Degranulation Induction: To induce degranulation, add 50 µL of DNP-BSA (100 ng/mL in Tyrode's Buffer) to each well. For control wells (spontaneous release), add 50 µL of Tyrode's Buffer without DNP-BSA. For total release control, add 50 µL of 0.1% Triton X-100.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
β-Hexosaminidase Assay:
-
Add 50 µL of p-NAG substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 150 µL of Stop Solution to each well.
-
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation of Degranulation Inhibition:
-
Percent Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
-
Percent Inhibition = [(Percent Release of Vehicle Control - Percent Release of this compound) / Percent Release of Vehicle Control] x 100
-
Mandatory Visualizations
Caption: IgE-Mediated Mast Cell Degranulation Pathway.
Caption: Workflow for Mast Cell Degranulation Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of H1-antihistamines on histamine and PGD2 release from mast cells of human lung, tonsil, and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of histamine H4 receptor on human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond the histamine receptor: effect of antihistamines on mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mast cell stabilizing properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing H1 Receptor Antagonism with HY-078020 using a Beta-Arrestin Recruitment Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[1] Upon activation by a ligand, GPCRs trigger intracellular signaling cascades, primarily through G proteins.[2] A key mechanism for regulating GPCR signaling is the recruitment of β-arrestin proteins (β-arrestin 1 and 2).[1] This recruitment not only desensitizes G protein-mediated signaling but also initiates a separate wave of G protein-independent signaling and receptor internalization.[1][3]
The β-arrestin recruitment assay has become a vital tool in drug discovery.[4][5] It allows for the direct measurement of ligand-GPCR interaction in a cellular context and is particularly useful for identifying ligands for orphan GPCRs and for characterizing "biased ligands" that preferentially activate either G protein or β-arrestin pathways.[4][5]
The Histamine H1 receptor (H1R) is a well-characterized GPCR involved in allergic reactions.[6][7] HY-078020 is a potent and selective antagonist of the H1R, developed for the treatment of allergic diseases.[8][9] This application note provides a detailed protocol for using a β-arrestin recruitment assay to quantify the antagonist potency of this compound at the human H1 receptor.
Assay Principle
This protocol utilizes an enzyme fragment complementation (EFC) technology, such as the PathHunter® assay.[4][10] In this system, cells are engineered to co-express the target GPCR (H1R) fused to a small enzyme fragment, ProLink™ (PK), and β-arrestin fused to a larger, inactive enzyme fragment, the Enzyme Acceptor (EA).[4][11]
When an agonist (e.g., histamine) binds to the H1R-PK fusion protein, it induces a conformational change, leading to receptor phosphorylation by GPCR kinases (GRKs).[2] This phosphorylated receptor is then recognized by β-arrestin-EA. The subsequent binding of β-arrestin-EA to H1R-PK brings the two enzyme fragments (PK and EA) into close proximity, forcing their complementation and forming a fully active β-galactosidase enzyme.[11] This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[4][11]
An antagonist, such as this compound, will compete with the agonist for binding to the H1R. By occupying the receptor without promoting the active conformation required for β-arrestin binding, the antagonist inhibits agonist-induced signal generation in a dose-dependent manner. This allows for the determination of the antagonist's inhibitory concentration (IC50).
Signaling Pathway Diagram
Caption: GPCR signaling pathway leading to β-arrestin recruitment and its inhibition.
Experimental Protocols
Materials and Reagents
-
Cell Line: PathHunter CHO-K1 hH1R β-arrestin GPS cells
-
Cell Culture Medium: F-12 Kaighn's Medium, 10% FBS, 1% Penicillin/Streptomycin, 500 µg/mL G418, 200 µg/mL Hygromycin B
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4
-
Agonist: Histamine Dihydrochloride
-
Antagonist: this compound
-
Control Antagonist: Mepyramine
-
Detection Reagent: PathHunter Detection Reagents
-
Plates: 384-well white, solid-bottom cell culture plates
-
Instrumentation: Luminometer
Cell Culture and Maintenance
-
Culture PathHunter CHO-K1 hH1R cells in T-75 flasks using the specified culture medium.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency. Ensure cells are in the log phase of growth for experiments.[4]
Antagonist Mode Assay Protocol
-
Cell Seeding:
-
Harvest cells using trypsin-free dissociation buffer and resuspend in fresh culture medium without selection antibiotics.
-
Adjust cell density to 200,000 cells/mL.
-
Dispense 20 µL of the cell suspension (4,000 cells) into each well of a 384-well assay plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in assay buffer to create 5X final concentrations. A typical 10-point dose curve might range from 10 µM to 0.1 nM (final concentration).
-
Prepare a 5X stock of histamine in assay buffer at its EC80 concentration (this value should be predetermined in an agonist-mode experiment, e.g., 500 nM).
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound antagonist solutions to the appropriate wells of the cell plate.
-
For control wells, add 5 µL of assay buffer (for max signal) or 5 µL of a saturating concentration of a known antagonist like Mepyramine (for min signal).
-
Incubate the plate for 30 minutes at 37°C.
-
Add 5 µL of the 5X histamine (EC80 concentration) solution to all wells except the unstimulated control wells (add 5 µL of assay buffer to these).
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the plate and the PathHunter Detection Reagents to room temperature.
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add 15 µL of the prepared detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the chemiluminescent signal on a standard luminometer.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the antagonist mode β-arrestin recruitment assay.
Data Presentation and Analysis
The raw data (Relative Luminescence Units, RLU) should be normalized. The average RLU from the histamine-only wells (EC80 stimulation, no antagonist) represents 100% activity, and the average RLU from the unstimulated wells represents 0% activity.
% Inhibition = (1 - [ (RLU_sample - RLU_min) / (RLU_max - RLU_min) ]) * 100
Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (four-parameter variable slope) to fit the data and determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Hypothetical Results
The following table summarizes hypothetical data for this compound in the H1R β-arrestin recruitment assay.
| Compound | Target | Assay Mode | Agonist (EC80) | Calculated IC50 (nM) |
| This compound | H1 Receptor | Antagonist | Histamine (500 nM) | 25.2 |
| Mepyramine | H1 Receptor | Antagonist | Histamine (500 nM) | 5.8 |
Data are hypothetical and for illustrative purposes only.
The data indicate that this compound effectively inhibits histamine-induced β-arrestin recruitment to the H1 receptor with a nanomolar potency. The IC50 value derived from this functional cellular assay aligns with its reported binding affinity.[8]
Conclusion
The β-arrestin recruitment assay is a robust, high-throughput method for characterizing the pharmacology of GPCR ligands in a cellular environment. This application note details a protocol for quantifying the antagonist properties of this compound at the histamine H1 receptor. The assay successfully determines the IC50 value, providing a functional measure of the compound's potency. This methodology is broadly applicable for screening compound libraries, characterizing lead candidates, and investigating the potential for biased signaling in drug discovery programs.
References
- 1. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRET-based β-arrestin2 recruitment to the histamine H1 receptor for investigating antihistamine binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for Intragastric Gavage of HY-078020 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
HY-078020 is a potent and selective antagonist of the histamine H1 receptor, demonstrating anti-inflammatory properties in models of allergic diseases.[1] As an orally active compound, intragastric gavage is a precise and effective method for its administration in preclinical mouse models.[1] This document provides a comprehensive protocol for the preparation and intragastric administration of this compound in mice, ensuring accurate dosing and animal welfare.
Mechanism of Action
This compound functions as a selective antagonist for the histamine H1 receptor, with an IC50 of 24.12 nM.[1][2] Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to H1 receptors on various cells, leading to symptoms such as vasodilation and increased capillary permeability.[3] By blocking this interaction, this compound mitigates the downstream effects of histamine release, making it a promising therapeutic candidate for allergic conditions.[1][4][5]
Quantitative Data
In Vitro Activity
| Target | IC50 (nM) |
| Histamine H1 Receptor | 24.12[1] |
In Vivo Efficacy in Mice
| Compound | Dosage | Administration Route | Model | Effect |
| This compound | 5 mg/kg | Intragastric (i.g.) | Histamine-induced skin vasodilation and capillary permeability in ICR/KM mice | 58.71% inhibition of vascular permeability[1][6] |
Recommended Gavage Needle Sizes for Mice
| Mouse Weight (g) | Gauge | Length (inches) |
| <14 | 24 | 1 |
| 15-20 | 22 | 1 - 1.5 |
| 20-25 | 20 | 1 - 2 |
| 25-35 | 18 | 1.5 - 2 |
| Source:[1][5][6] |
Maximum Dosing Volumes for Mice
| Body Weight (g) | Maximum Volume (mL) at 10 mL/kg |
| 20 | 0.2 |
| 25 | 0.25 |
| 30 | 0.3 |
| Note: It is recommended to use the smallest volume possible to ensure accurate dosing and limit reflux.[4] The maximum volume should not exceed 10 mL/kg.[1][6] |
Experimental Protocols
Preparation of this compound Dosing Solution
This protocol yields a clear solution with a solubility of at least 6.25 mg/mL.[1] It is recommended to prepare the solution fresh on the day of use.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution in DMSO. For example, to create a 62.5 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO. Sonication or gentle heating can be used to aid dissolution if necessary.[1]
-
Prepare the final dosing vehicle. In a sterile tube, add the solvents sequentially in the following volumetric ratios:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Create the final dosing solution. Add 10% of the DMSO stock solution to the prepared vehicle. For example, to make 1 mL of the final solution, add 100 µL of the 62.5 mg/mL DMSO stock to 900 µL of the vehicle (400 µL PEG300, 50 µL Tween-80, 450 µL Saline).
-
Mix thoroughly. Vortex the final solution until it is clear and homogenous.[1]
Intragastric Gavage Protocol
This procedure should only be performed by personnel trained in animal handling and gavage techniques.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized syringe (e.g., 1 mL)
-
Appropriately sized gavage needle (ball-tipped, stainless steel or flexible plastic)[1][3]
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat
Procedure:
-
Animal Preparation:
-
Gavage Administration:
-
Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.
-
Properly restrain the mouse using a scruffing technique to immobilize the head and align it with the body, creating a straight path to the esophagus.[6][7]
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this depth on the needle if necessary.[8][9]
-
Gently insert the ball-tipped needle into the side of the mouth, advancing it along the upper palate towards the back of the throat.[1] The mouse may exhibit a swallowing reflex.
-
Allow the needle to slide gently down the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.[4][6]
-
Once the needle is in place at the predetermined depth, slowly inject the solution.[1]
-
After administration, gently and smoothly withdraw the needle following the same path of insertion.[6]
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for at least 10-15 minutes for any immediate signs of distress.[1][10]
-
Conduct follow-up monitoring between 12 and 24 hours after dosing.[6][9]
-
Observe for clinical signs of complications, which may include:
-
If any adverse signs are observed, consult with veterinary staff immediately.
-
Disclaimer: This protocol is intended for research purposes only. All procedures involving live animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations. The person performing the gavage must be properly trained and skilled to minimize stress and potential harm to the animal.[1][6]
References
- 1. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 2. instechlabs.com [instechlabs.com]
- 3. Guide to Gavage Needle Size Selection - Able Scientific [ablescientific.com.au]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. gavageneedle.com [gavageneedle.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. youtube.com [youtube.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of HY-078020 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
HY-078020 is a potent and selective antagonist of the histamine H1 receptor, identified as a promising candidate for the treatment of allergic diseases.[1][2] Understanding the pharmacokinetic profile of a drug candidate is crucial for its development and for predicting its efficacy and safety. These application notes provide a summary of the pharmacokinetic parameters of this compound in rats and detailed protocols for conducting such studies.
Mechanism of Action
This compound functions as a selective antagonist for the histamine H1 receptor, with an IC50 of 24.12 nM.[1] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a signaling cascade through the Gq protein subunit.[3][4] This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels and activate protein kinase C (PKC), respectively, leading to the physiological responses associated with allergic reactions.[5] By blocking the histamine H1 receptor, this compound inhibits these downstream signaling events, thereby mitigating the symptoms of allergy.
Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the key pharmacokinetic parameters of this compound in male Wistar rats following intravenous (i.v.) and intragastric (i.g.) administration.
| Parameter | Intravenous (4 mg/kg) | Intragastric (25 mg/kg) |
| T½ (h) | 0.653 ± 0.12 | 4.05 ± 0.81 |
| Tmax (h) | - | 0.38 ± 0.16 |
| Cmax (ng/mL) | - | 1722.06 ± 337.11 |
| AUC₀-t (ng·h/mL) | 1678 ± 152.59 | 6246.92 ± 1443.28 |
| AUC₀-inf (ng·h/mL) | 1822.38 ± 224.97 | 7209.70 ± 1419.01 |
| Vd (L/kg) | 1.77 ± 0.22 | 21.26 ± 7.42 |
| CL (mL/h/kg) | 37.00 ± 4.62 | 59.35 ± 10.59 |
| F (%) | - | 59.55 |
| Data presented as mean ± standard deviation. |
Experimental Protocols
The following protocols provide a general framework for conducting a pharmacokinetic study of this compound in rats. These are based on standard methodologies and should be adapted as necessary for specific experimental needs.
Animal Handling and Dosing
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water. A fasting period of 12 hours is recommended before dosing.
-
Groups:
-
Intravenous (i.v.) administration group.
-
Intragastric (i.g.) or oral (p.o.) administration group.
-
-
Dosing Solution Preparation:
-
For Intravenous Administration: Dissolve this compound in a suitable vehicle such as a mixture of PEG300, Tween-80, and saline. A clear solution should be obtained.
-
For Intragastric Administration: this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) or dissolved in a mixture of DMSO and corn oil.
-
-
Administration:
-
Intravenous: Administer the dosing solution via the tail vein.
-
Intragastric: Administer the dosing solution using a gavage needle.
-
Blood Sampling
-
Sampling Time Points:
-
Intravenous: Pre-dose, and at time points such as 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Intragastric: Pre-dose, and at time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Procedure: Collect blood samples (approximately 200 µL) from the orbital or tail vein into heparinized tubes at each time point.
-
Plasma Preparation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method for Quantification of this compound in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the accurate quantification of this compound in rat plasma.
-
Sample Preparation: Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) containing an internal standard to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.
-
Quantification: Construct a calibration curve using standards of known concentrations to determine the concentration of this compound in the plasma samples.
Pharmacokinetic Data Analysis
-
Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters to calculate include:
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t) and extrapolated to infinity (AUC₀-inf).
-
Elimination half-life (T½).
-
Volume of distribution (Vd).
-
Clearance (CL).
-
Absolute bioavailability (F), calculated as (AUCoral / AUCi.v.) * (Dosei.v. / Doseoral) * 100.
-
Conclusion
The pharmacokinetic data indicates that this compound is well-absorbed orally in rats, with a bioavailability of 59.55%. The compound exhibits a relatively short half-life after intravenous administration, which is extended following intragastric administration. The provided protocols offer a robust framework for conducting preclinical pharmacokinetic studies of this compound, which are essential for its continued development as a potential therapeutic agent for allergic diseases.
References
- 1. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 4. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
HY-078020 solubility in DMSO and other solvents
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility, handling, and mechanism of action of HY-078020.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective and orally active antagonist for the histamine H1 receptor, with an IC50 of 24.12 nM.[1][2] It is investigated for its anti-inflammatory effects in the context of allergic diseases.[1][2][3] The compound has recently received clinical approval.[3]
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions by blocking the histamine H1 receptor (H1R).[1][2] Normally, histamine binding to H1R activates a Gq/11 protein-coupled signaling pathway, leading to downstream effects.[4] this compound acts as an antagonist, preventing this interaction and inhibiting the inflammatory response mediated by histamine.[1][5]
Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.
Solubility Data
Q3: What is the solubility of this compound in various solvents?
A3: this compound exhibits high solubility in DMSO for in vitro stock solutions and can be prepared in several solvent systems for in vivo experiments. The quantitative data is summarized below.
| Solvent System | Use Case | Solubility |
| DMSO | In Vitro | 100 mg/mL (194.14 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo | ≥ 6.25 mg/mL (12.13 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | In Vivo | ≥ 6.25 mg/mL (12.13 mM) |
| 10% DMSO, 90% Corn oil | In Vivo | ≥ 6.25 mg/mL (12.13 mM) |
| Data sourced from MedChemExpress product information.[1][2] |
Experimental Protocols & Troubleshooting
Q4: How do I prepare a stock solution of this compound for in vitro experiments?
A4: To prepare a high-concentration stock solution, dissolve this compound in DMSO.
Protocol:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Use sonication to facilitate dissolution. Note that hygroscopic DMSO can significantly impact solubility, so fresh solvent is critical.[1][2]
-
Once fully dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
Q5: How do I prepare a working solution of this compound for in vivo administration?
A5: For in vivo experiments, a co-solvent system is required. It is essential to start with a clear stock solution in DMSO before adding other solvents sequentially.[1][6] The working solution should be prepared fresh on the day of use.[1]
Protocol (Example using PEG300/Tween-80/Saline):
-
Begin with a prepared, clear stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is even.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Ensure the final solution is clear.
Caption: Sequential workflow for preparing an in vivo working solution of this compound.
Q6: My this compound solution shows precipitation. What should I do?
A6: Precipitation or phase separation can occur during the preparation of working solutions. If this happens, gentle heating and/or sonication can be used to aid in the complete dissolution of the compound.[1] Always ensure the final solution is clear before use. For in vivo studies, it is highly recommended to prepare the solution fresh for each experiment to minimize the risk of precipitation over time.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Overcoming HY-078020 precipitation in aqueous solutions
Topic: Overcoming HY-078020 Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with this compound. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address and overcome challenges related to its precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also known as compound III-4) is a selective and orally active antagonist for the histamine H1 receptor (H1R), with an IC50 of 24.12 nM.[1] It is investigated for its anti-inflammatory effects in allergic diseases and has recently received clinical approval.[2] As an H1R antagonist, it blocks the signaling pathway that leads to allergic responses.
Q2: Why does my this compound precipitate when I dilute it in aqueous solutions like PBS or cell culture media?
A2: Precipitation of this compound is a common issue stemming from its hydrophobic nature and low intrinsic solubility in water.[3] The primary cause is often a rapid solvent polarity shift when a concentrated stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer.[4] This "crashing out" occurs because the aqueous medium cannot accommodate the high local concentration of the poorly soluble compound as the DMSO disperses.
Q3: What is the recommended solvent for preparing a primary stock solution of this compound?
A3: The recommended solvent for creating a high-concentration stock solution of this compound is 100% DMSO.[5][6] this compound is soluble in DMSO up to 100 mg/mL (194.14 mM).[5] For complete dissolution, gentle warming or brief ultrasonication may be necessary.[5]
Q4: How should I store this compound stock solutions? Can I store it pre-diluted in an aqueous buffer?
A4: DMSO stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][7] Storing this compound in aqueous solutions for extended periods is not recommended due to potential instability and precipitation over time. Always prepare fresh aqueous working solutions for each experiment.[1]
Troubleshooting Guides
Issue 1: A precipitate formed immediately when I added my DMSO stock to the aqueous buffer.
-
Question: I added my 100 mM this compound stock in DMSO to my cell culture media, and it immediately turned cloudy. What went wrong?
-
Answer: This indicates that the local concentration of this compound exceeded its solubility limit during the dilution process, causing it to precipitate. This is a classic solvent-exchange problem.
-
Solutions:
-
Reverse the Addition: Instead of adding the buffer to your stock, always add the small volume of DMSO stock dropwise into the larger volume of the aqueous solution while vigorously vortexing or stirring. This promotes rapid dispersion.
-
Pre-warm the Aqueous Solution: The solubility of many compounds is temperature-dependent. Pre-warming your cell culture media or PBS to 37°C can help keep the compound in solution.[7]
-
Reduce Final Concentration: If your experiment allows, lower the final working concentration of this compound. You may be exceeding its maximum soluble concentration in the final aqueous environment.
-
Use an Intermediate Dilution Step: First, create an intermediate dilution of your stock in DMSO (e.g., from 100 mM to 10 mM). Then, add this intermediate stock to your aqueous buffer. This reduces the magnitude of the polarity shock.[4]
-
Issue 2: My solution was clear initially but became cloudy after being placed in the incubator.
-
Question: My this compound working solution in media looked fine at first, but after a few hours at 37°C and 5% CO2, I noticed a fine precipitate. Why did this happen?
-
Answer: Delayed precipitation can be caused by several factors related to the incubation environment and the thermodynamic instability of a supersaturated solution.
-
Solutions:
-
Check for pH Shifts: The CO2 in an incubator can lower the pH of poorly buffered media, which can alter the ionization state and solubility of a compound. Ensure your media is properly buffered for the CO2 concentration you are using.[7]
-
Evaluate Media Interactions: Components in complex media, such as salts and proteins in serum, can interact with the compound over time, leading to precipitation.[7][8] Consider testing solubility in a simpler buffer (like PBS) and in serum-free vs. serum-containing media to identify the cause.
-
Confirm Thermodynamic Solubility: You may have created a temporarily clear but supersaturated (kinetically trapped) solution. Over time, the compound equilibrates by precipitating out. The only solution is to work at or below the compound's true thermodynamic solubility limit in that specific medium. (See Protocol 3 below).
-
Issue 3: I need a high concentration for an in vivo study, but standard aqueous buffers are not working.
-
Question: My in vivo experiment requires a concentration of this compound greater than 1 mg/mL, but it precipitates in saline. How can I formulate it?
-
Answer: For high-concentration dosing, especially for in vivo use, co-solvents and solubilizing excipients are necessary to create a stable formulation.
-
Solutions:
-
Use a Co-Solvent Formulation: Specific formulations have been developed to achieve clear solutions of this compound at concentrations of ≥ 6.25 mg/mL.[5] These often use a combination of solvents and surfactants to maintain solubility (See Table 1 and Protocol 2).
-
Employ Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic drugs, increasing their apparent solubility in water.[3] A formulation using SBE-β-CD is a proven method for this compound.[5]
-
Data Presentation & Experimental Protocols
Quantitative Data Summary
The following table summarizes the known solubility and successful formulation strategies for this compound.
| Solvent/Formulation | Composition | Achieved Concentration | Recommended Use |
| DMSO Stock | 100% DMSO | ≤ 100 mg/mL (194.14 mM)[5] | Primary stock solution for long-term storage and serial dilution. |
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 6.25 mg/mL (12.13 mM)[5] | In vivo experiments requiring high concentration. |
| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL (12.13 mM)[5] | In vivo experiments; alternative to PEG300/Tween-80 formulation. |
| Formulation 3 | 10% DMSO + 90% Corn oil | ≥ 6.25 mg/mL (12.13 mM)[5] | In vivo experiments requiring an oil-based vehicle. |
Experimental Protocols
Protocol 1: Standard Preparation of Aqueous Working Solution (e.g., for Cell Culture)
This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous medium.
-
Prepare Materials: Bring your high-concentration this compound DMSO stock and your aqueous solution (e.g., complete cell culture medium) to the desired working temperature (e.g., pre-warm media to 37°C).[7]
-
Vortex Stock: Briefly vortex the DMSO stock solution to ensure it is fully dissolved, especially if it has been recently thawed.
-
Prepare Dilution Tube: Add the required volume of the pre-warmed aqueous solution to a sterile conical or microcentrifuge tube.
-
Perform Dilution: While vigorously vortexing the aqueous solution, add the calculated volume of the DMSO stock drop-by-drop directly into the vortexing liquid.
-
Final Mix: Continue vortexing for an additional 15-30 seconds to ensure thorough mixing.
-
Inspect and Use: Visually inspect the solution for any signs of cloudiness or precipitation. Use the freshly prepared solution immediately.
Protocol 2: High-Concentration Formulation for In Vivo Studies
This protocol describes how to prepare a clear, high-concentration solution of this compound based on established methods.[1][5]
-
Objective: To prepare a ≥ 6.25 mg/mL solution of this compound.
-
Example for 1 mL of Formulation 1:
-
Start with a 62.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 62.5 mg/mL DMSO stock to the PEG300 and mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline in small portions, mixing continuously, to reach a final volume of 1 mL.
-
The final solution should be clear. Prepare fresh on the day of use.
-
Protocol 3: Determining Maximum Soluble Concentration in a Custom Buffer
This protocol helps you determine the solubility limit of this compound in your specific experimental buffer or medium.[4][7]
-
Prepare Stock: Create a high-concentration stock of this compound in 100% DMSO (e.g., 100 mM).
-
Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your compound in your target aqueous buffer. Start with a concentration you expect to precipitate (e.g., 200 µM) and dilute down. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%) and include a DMSO-only vehicle control.
-
Incubate: Incubate the plate under the exact conditions of your experiment (e.g., 37°C, 5% CO2) for the full duration of your planned experiment (e.g., 24, 48 hours).
-
Observe: Visually inspect the wells for precipitation (cloudiness, crystals) at several time points (e.g., 0, 4, and 24 hours). For a more sensitive measurement, you can read the absorbance of the plate at a high wavelength (e.g., 600-650 nm), where an increase in absorbance indicates scattering from a precipitate.
-
Determine Limit: The highest concentration that remains clear throughout the entire incubation period is the maximum working soluble concentration for your specific experimental conditions.
Visualizations
Signaling Pathway
Caption: this compound blocks Histamine from activating the H1R/Gq signaling pathway.
Experimental Workflow
Caption: Recommended workflow for diluting this compound to prevent precipitation.
Troubleshooting Logic
Caption: A logic diagram to troubleshoot the cause of this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Optimizing HY-078020 concentration for in vitro experiments
Welcome to the technical support center for HY-078020. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the histamine H1 receptor.[1][2] It functions by blocking the action of histamine at the H1 receptor, thereby inhibiting downstream signaling pathways associated with allergic and inflammatory responses.[3]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The IC50 of this compound for the histamine H1 receptor is 24.12 nM.[1][2] For initial experiments, a concentration range of 10-100 nM is recommended to observe significant antagonism. However, the optimal concentration will depend on the specific cell type and experimental conditions. A dose-response experiment is always recommended to determine the optimal concentration for your specific assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. For a high-concentration stock solution, dissolve the compound in DMSO. For example, you can prepare a 10 mM stock solution in DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage and -80°C for long-term storage.
Q4: Can this compound be used in cell-based assays?
A4: Yes, this compound is well-suited for a variety of cell-based in vitro assays, including but not limited to calcium flux assays, NF-κB reporter assays, and cell viability/cytotoxicity assays.
Troubleshooting Guide
Issue 1: I am not observing any antagonist activity with this compound in my calcium flux assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line and histamine stimulation conditions.
-
-
Possible Cause 2: Inadequate Pre-incubation Time.
-
Solution: Ensure you are pre-incubating the cells with this compound for a sufficient duration before adding the histamine agonist. A pre-incubation time of 15-30 minutes is typically recommended to allow for receptor binding.
-
-
Possible Cause 3: Cell Line Unresponsive to Histamine.
-
Solution: Confirm that your cell line expresses functional H1 receptors and exhibits a robust calcium response to histamine. You can test this by performing a histamine dose-response curve.
-
-
Possible Cause 4: Reagent Quality.
-
Solution: Ensure the this compound and histamine are of high purity and have been stored correctly. Prepare fresh dilutions for each experiment.
-
Issue 2: I am observing cell toxicity at higher concentrations of this compound.
-
Possible Cause 1: Off-target Effects.
-
Possible Cause 2: DMSO Toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. High concentrations of DMSO can be toxic to cells. Prepare serial dilutions of your this compound stock solution to minimize the final DMSO concentration.
-
Issue 3: My results are not reproducible.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and growth medium composition.
-
-
Possible Cause 2: Variability in Reagent Preparation.
-
Solution: Prepare fresh dilutions of this compound and histamine for each experiment. Use calibrated pipettes and ensure thorough mixing.
-
-
Possible Cause 3: Fluctuation in Assay Conditions.
-
Solution: Standardize all assay parameters, including incubation times, temperatures, and plate reading settings.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Histamine H1 Receptor | [1][2] |
| IC50 | 24.12 nM | [1][2] |
| Weak Inhibition | M3 Receptor (>10 µM), hERG (17.6 µM) | [1][2] |
| Solubility | Soluble in DMSO |
Experimental Protocols
Calcium Flux Assay
This protocol is designed to measure the inhibition of histamine-induced intracellular calcium mobilization by this compound.
Materials:
-
HEK293 cells stably expressing the human H1 receptor
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Histamine
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
Protocol:
-
Cell Seeding: Seed HEK293-H1R cells in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS. After the final wash, add 100 µL of HBSS to each well.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Histamine Stimulation: Prepare a histamine solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for 10-20 seconds. Add the histamine solution to the wells and immediately begin recording the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for at least 2 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the this compound concentration to determine the IC50 value.
NF-κB Reporter Gene Assay
This assay measures the effect of this compound on histamine-induced NF-κB activation.
Materials:
-
A549 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Histamine
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Transfection: Co-transfect A549 cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Seed the transfected cells in a 96-well plate.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Histamine Stimulation: Stimulate the cells with histamine (e.g., 10 µM) for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to determine the inhibitory effect.
Visualizations
References
Minimizing HY-078020 anticholinergic activity in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HY-078020. The information is tailored for scientists and drug development professionals to address potential challenges, particularly concerning the minimization of its anticholinergic activity in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective histamine H1 receptor antagonist.[1][2] Its primary mechanism of action is to block the effects of histamine at the H1 receptor, which is involved in allergic responses.[3][4]
Q2: Does this compound have off-target effects?
A2: this compound exhibits weak inhibitory activity against the muscarinic M3 receptor (M3R), which is responsible for its anticholinergic effects.[1][2] It also shows some inhibition of the hERG channel, though at a much higher concentration than its H1 receptor activity.[1]
Q3: What are the typical anticholinergic side effects observed with M3 receptor antagonism?
A3: Antagonism of the M3 receptor can lead to side effects such as dry mouth, urinary retention, and constipation.[2]
Q4: How selective is this compound for the H1 receptor over the M3 receptor?
A4: this compound is highly selective for the H1 receptor. Its inhibitory concentration (IC50) for the H1 receptor is significantly lower than for the M3 receptor, indicating a much stronger affinity for its target.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro and in vivo data for this compound, providing a clear comparison of its on-target and off-target activities.
| Parameter | Value | Species | Assay/Method | Reference |
| In Vitro Data | ||||
| H1 Receptor IC50 | 24.12 nM | Radioligand binding assay | [1][2] | |
| M3 Receptor IC50 | >10,000 nM | Radioligand binding assay | [1][2] | |
| hERG IC50 | 17.6 µM | Electrophysiology assay | [1] | |
| In Vivo Data | ||||
| Inhibition of Salivary Secretion | 10.8% | Wistar mice | Oxotremorine-induced salivation | [1] |
Troubleshooting Guide: Minimizing Anticholinergic Activity in vivo
This guide addresses common issues encountered when trying to minimize the anticholinergic effects of this compound in experimental settings.
Issue 1: Observing significant anticholinergic side effects (e.g., reduced salivation, dry mouth) in animal models at the desired therapeutic dose.
-
Possible Cause 1: Dose is too high.
-
Troubleshooting Step: While this compound has a wide therapeutic window, it's crucial to perform a dose-response study to determine the minimal effective dose for the desired H1 antagonistic effect with the least M3-related side effects. Start with the lowest effective dose reported in the literature and titrate upwards.
-
-
Possible Cause 2: Animal model is particularly sensitive to anticholinergic effects.
-
Troubleshooting Step: Consider using a different animal strain or species that may be less sensitive to M3 receptor blockade. If this is not feasible, ensure adequate hydration of the animals to mitigate effects like dry mouth.
-
-
Possible Cause 3: Co-administration of other compounds with anticholinergic properties.
-
Troubleshooting Step: Review all components of the experimental protocol, including anesthetics and other supportive medications, to ensure they do not possess anticholinergic activity that could potentiate the effects of this compound.
-
Issue 2: Difficulty in distinguishing between the desired H1-mediated effects and off-target M3-mediated effects.
-
Possible Cause: Overlapping physiological responses.
-
Troubleshooting Step: Employ specific pharmacological tools to dissect the observed effects.
-
Use a selective M3 antagonist as a positive control: This will help to characterize the specific anticholinergic effects in your model system.
-
Use a selective H1 agonist: To confirm that the desired therapeutic effect is indeed mediated by the H1 receptor.
-
Utilize knockout animal models: If available, M3 receptor knockout mice can definitively separate H1-mediated from M3-mediated effects.
-
-
Issue 3: Inconsistent results in the in vivo assessment of anticholinergic activity.
-
Possible Cause: Variability in the experimental protocol.
-
Troubleshooting Step: Standardize the experimental procedure meticulously. The oxotremorine-induced salivation assay is a common method. Ensure consistent administration route, timing of drug delivery, and method of saliva collection. Refer to the detailed protocol below.
-
Experimental Protocols
Protocol: Oxotremorine-Induced Salivation Assay in Mice
This protocol details a standard method for assessing in vivo anticholinergic activity by measuring the inhibition of salivation induced by a muscarinic agonist.
Materials:
-
This compound
-
Oxotremorine (muscarinic agonist)
-
Saline solution (0.9% NaCl)
-
Male Wistar mice (or other appropriate strain)
-
Pre-weighed cotton balls or absorbent swabs
-
Microcentrifuge tubes
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Pipettes and syringes
Procedure:
-
Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week prior to the study. House them in a temperature and light-controlled environment with free access to food and water.
-
Drug Preparation: Dissolve this compound and oxotremorine in saline to the desired concentrations on the day of the experiment.
-
Animal Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration:
-
Administer this compound or the vehicle control intravenously (i.v.) or via the desired route.
-
After a specified pre-treatment time (e.g., 30 minutes), anesthetize the mice.
-
-
Induction of Salivation: Administer a subcutaneous (s.c.) injection of oxotremorine (e.g., 0.5 mg/kg) to induce salivation.
-
Saliva Collection:
-
Immediately after oxotremorine injection, place a pre-weighed cotton ball or absorbent swab in the mouth of the mouse.
-
Collect saliva for a fixed period (e.g., 15 minutes).
-
-
Quantification of Saliva:
-
Remove the cotton ball and immediately place it in a pre-labeled microcentrifuge tube.
-
Weigh the tube containing the wet cotton ball.
-
The amount of saliva is calculated by subtracting the initial weight of the cotton ball and tube from the final weight.
-
-
Data Analysis: Express the results as the percentage inhibition of salivation in the this compound-treated groups compared to the vehicle control group.
Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways and the experimental workflow described in this guide.
Caption: Histamine H1 Receptor Signaling Pathway.
References
Troubleshooting HY-078020 delivery in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HY-078020 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally active antagonist of the histamine H1 receptor, with an IC50 of 24.12 nM.[1] It functions by competitively blocking the action of histamine on H1 receptors, which are found on nerve endings, smooth muscles, and glandular cells.[2] This antagonism helps to alleviate symptoms associated with allergic reactions. The compound has been developed as a potential treatment for allergic diseases due to its anti-inflammatory effects.[1][3][4]
Q2: What are the recommended administration routes for this compound in animal studies?
This compound has been successfully administered in animal models via intravenous (i.v.) and intragastric (i.g.) routes.[1][5] The choice of administration route will depend on the specific experimental design and objectives.
Q3: What are the potential side effects of this compound in animals?
While this compound is designed for high selectivity to the H1 receptor, it's important to monitor for potential side effects. First-generation antihistamines are known to sometimes cause sedation, anticholinergic effects (like dry mouth), or agitation.[6] Although this compound is a second-generation antagonist, careful observation of the animals for any behavioral changes or adverse reactions is recommended.[3][4]
Troubleshooting Guide
Issue 1: Precipitation of this compound in solution.
-
Question: I am observing precipitation when preparing my dosing solution of this compound. What can I do?
-
Answer: Precipitation can occur if the compound's solubility limit is exceeded or if the solvent is not appropriate. To address this, you can try gentle heating and/or sonication to aid dissolution.[1] It is also crucial to use a newly opened, anhydrous-grade DMSO for preparing the stock solution, as hygroscopic DMSO can negatively impact solubility.[1] For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[1]
Issue 2: Poor bioavailability or unexpected pharmacokinetic results.
-
Question: My in vivo study with this compound is showing lower than expected efficacy or inconsistent pharmacokinetic data. What could be the cause?
-
Answer: Several factors can influence the in vivo performance of this compound. Ensure that the dosing vehicle is appropriate and prepared correctly. The recommended solvent mixtures are designed to enhance solubility and bioavailability.[5] Interspecies differences in metabolism and drug transporters can also lead to variations in pharmacokinetic profiles.[7][8] It's important to select an appropriate animal model and consider potential differences in drug metabolism compared to humans.[7]
Issue 3: Difficulty in dissolving this compound for in vivo studies.
-
Question: I am having trouble preparing a clear, injectable solution of this compound for my animal experiments. What are the recommended solvent formulations?
-
Answer: For in vivo administration, a multi-component solvent system is often necessary to achieve a clear solution of this compound. It is recommended to first prepare a stock solution in DMSO and then dilute it with other co-solvents.[1] Here are some suggested formulations:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Formulation 2: 10% DMSO and 90% (20% SBE-β-CD in saline).[5]
-
Formulation 3: 10% DMSO and 90% corn oil.[5]
The solubility in these formulations is reported to be ≥ 6.25 mg/mL.[5] Always add each solvent sequentially and mix thoroughly.[1]
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | IC50 |
| Histamine H1 Receptor (H1R) | 24.12 nM[1] |
| Muscarinic M3 Receptor (M3R) | >10 µM[1] |
| hERG | 17.6 µM[1] |
Table 2: Pharmacokinetic Parameters of this compound in Male Wistar Rats
| Route | Dose (mg/kg) | T1/2 (h) | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) |
| i.v. | 4 | 0.653 ± 0.12 | - | - | 1678 ± 152.59 |
| p.o. | 25 | 4.05 ± 0.81 | 0.38 ± 0.16 | 1722.06 ± 337.11 | 6246.92 ± 1443.28 |
Data from MedChemExpress, accuracy not independently confirmed.[5]
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Dosing Solution (Example)
This protocol is based on the recommended solvent formulation for in vivo studies.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 62.5 mg/mL). Use of an ultrasonic bath may be necessary to fully dissolve the compound.[1]
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing the co-solvents. For example, for the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline formulation, combine the appropriate volumes of PEG300, Tween-80, and saline.
-
Prepare Dosing Solution: Slowly add the this compound stock solution to the vehicle to achieve the final desired concentration and a DMSO concentration of 10%. For instance, to prepare 1 mL of a 6.25 mg/mL working solution, add 100 µL of the 62.5 mg/mL DMSO stock solution to 900 µL of the vehicle (containing PEG300, Tween-80, and saline in the correct proportions).
-
Ensure Clarity: Mix the final solution thoroughly. If any precipitation is observed, gentle warming or sonication can be used to redissolve the compound.[1] The final solution should be clear.
-
Administration: Administer the freshly prepared solution to the animals via the chosen route (e.g., intravenous or oral gavage).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Toxicoses in Animals From Human Cold and Allergy Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Impact of HY-078020 on cell viability in long-term assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of HY-078020 in long-term cell viability assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally active antagonist of the histamine H1 receptor with an IC50 value of 24.12 nM.[1] Its primary mechanism is to block the action of histamine at the H1 receptor, which is known to play a role in allergic and inflammatory responses.[1][2] It functions as an inverse agonist, stabilizing the inactive state of the H1 receptor.[3][4]
Q2: I am planning a long-term cell viability assay (e.g., 7 days) with this compound. What is a recommended starting concentration?
Due to the lack of specific long-term cytotoxicity data for this compound, it is recommended to perform a preliminary dose-response experiment over a wide concentration range. A suggested starting point could be to bracket the H1 receptor IC50 value (24.12 nM). For example, you could test concentrations from 1 nM to 10 µM. It is crucial to include both a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
Q3: I am observing unexpected cytotoxicity in my long-term assay with this compound. What are the potential causes?
Several factors could contribute to unexpected cytotoxicity in a long-term assay:
-
Off-target effects: While this compound is selective for the H1 receptor, at higher concentrations or in specific cell lines, it may have off-target effects. Some H1 receptor antagonists have been shown to induce apoptosis in certain cancer cell lines.[5]
-
Compound stability: Over a long incubation period, the compound may degrade, leading to cytotoxic byproducts. Ensure the stability of this compound in your specific cell culture medium over the duration of the experiment.
-
Metabolism by cells: Cells may metabolize this compound over time into more toxic compounds.
-
Cell line sensitivity: Different cell lines can have varied expression levels of the H1 receptor and other potential targets, leading to differential sensitivity. Some studies have shown that the effect of antihistamines can vary depending on the tumor type.[5]
-
Accumulation of the compound: In long-term assays with infrequent media changes, the compound may accumulate within the cells, reaching toxic levels.
Q4: Can this compound affect cell signaling pathways other than the histamine H1 receptor pathway?
While the primary target is the H1 receptor, it's important to consider potential downstream effects and pathway crosstalk. The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, typically signals through the Gq/11 family of G proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and activation of protein kinase C. By antagonizing this receptor, this compound would inhibit these downstream events. Some H1 antihistamines have also been noted to have anti-inflammatory actions beyond H1 receptor blockade.[3]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Results
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or ensure proper humidification to minimize evaporation. |
| Inconsistent compound concentration | Prepare fresh dilutions of this compound for each experiment and ensure thorough mixing. |
| Fluctuations in incubator conditions | Monitor and maintain stable temperature, CO2, and humidity levels. |
Issue 2: Discrepancy Between Short-Term and Long-Term Viability Data
| Potential Cause | Troubleshooting Step |
| Delayed onset of cytotoxicity | The cytotoxic effects of this compound may require longer exposure. Consider time-course experiments (e.g., 24h, 48h, 72h, and longer). |
| Compound instability over time | Replenish the compound with each media change in long-term assays. Assess compound stability in media under culture conditions. |
| Induction of cellular adaptation or resistance | Analyze molecular markers of stress or resistance pathways over the time course of the experiment. |
| Effects on cell proliferation vs. direct cytotoxicity | Use assays that can distinguish between cytostatic and cytotoxic effects (e.g., cell counting alongside a viability assay). |
Data Presentation
Table 1: Example Dose-Response Data for this compound in a 7-Day Cell Viability Assay
Disclaimer: The following data is illustrative and not based on published results for this compound. It is meant to serve as an example for data presentation.
| Concentration (nM) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 10 | 95.2 | 5.1 |
| 100 | 88.7 | 6.3 |
| 1000 | 75.4 | 7.1 |
| 10000 | 52.1 | 8.5 |
Experimental Protocols
Protocol: Long-Term (7-Day) Cell Viability Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to not reach confluency within the 7-day period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubation and Media Change: Incubate the plate for 7 days. Depending on the cell line's metabolic rate, perform a partial or full media change with freshly prepared compound-containing medium every 2-3 days.
-
MTT Assay:
-
On day 7, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for a long-term cell viability experiment.
Caption: Simplified Histamine H1 Receptor signaling pathway.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H1 antagonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Ensuring consistent results with HY-078020 in repeated experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments using HY-078020, a selective histamine H1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally active antagonist for the histamine H1 receptor (H1R) with an IC50 of 24.12 nM.[1][2] Its primary mechanism of action is to block the binding of histamine to the H1 receptor, thereby inhibiting the downstream signaling pathways that lead to allergic and inflammatory responses.[1][2][3]
Q2: What are the recommended in vitro and in vivo applications for this compound?
A2: this compound is primarily used in research related to allergic diseases due to its anti-inflammatory effects.[1][2]
-
In vitro applications: Investigating H1 receptor signaling, screening for H1 receptor antagonists, and studying the cellular mechanisms of allergic inflammation.
-
In vivo applications: Evaluating the efficacy of H1 receptor blockade in animal models of allergic conditions such as allergic rhinitis, urticaria, and histamine-induced vascular permeability.[1]
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline, are recommended to ensure solubility and bioavailability.[4] It is crucial to prepare fresh working solutions for in vivo experiments on the day of use.[1] Stock solutions in DMSO should be stored at -20°C or -80°C. Please refer to the product datasheet for detailed solubility information.[4]
Q4: What is the selectivity profile of this compound?
A4: this compound is a selective H1 receptor antagonist. It shows potent inhibitory activity towards the H1 receptor (IC50 = 24.12 nM) with weak inhibition against the muscarinic M3 receptor (IC50 > 10 µM) and the hERG channel (IC50 = 17.6 µM).[1][2][3]
In Vitro Experiment Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered receptor expression. Maintain a consistent and low passage number for all experiments. It is recommended to use cells within 10-15 passages from thawing. |
| Inconsistent Cell Density | Variations in cell seeding density can affect the response to stimuli. Optimize and strictly adhere to a standardized cell seeding protocol for all assays. |
| Agonist (Histamine) Concentration | The calculated IC50 value is dependent on the concentration of the agonist used. Use a consistent concentration of histamine, typically the EC80, for all antagonist assays. |
| Incubation Times | Insufficient or variable incubation times with this compound or histamine can lead to non-equilibrium conditions. Optimize and standardize all incubation periods. |
Issue 2: Low or No Inhibitory Effect of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Dilution | Errors in serial dilutions can lead to inaccurate final concentrations. Prepare fresh serial dilutions for each experiment and verify calculations. |
| Low H1 Receptor Expression | The cell line used may have low or unstable expression of the H1 receptor. Confirm H1R expression using qPCR or Western blot. Consider using a cell line with higher or induced expression. |
| Cell Health | Poor cell viability will result in a diminished response. Regularly check cell viability using methods like Trypan Blue exclusion. Ensure optimal culture conditions. |
| Assay Signal Window | The assay may not be sensitive enough to detect a response. Optimize assay parameters such as agonist concentration and incubation time to ensure a robust signal-to-background ratio. |
In Vivo Experiment Troubleshooting Guide
Issue 1: Inconsistent Reduction of Allergic Symptoms
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Variability in Animal Model | Differences in age, weight, and genetic background of animals can lead to varied responses. Use age and weight-matched animals from a reputable supplier. |
| Improper Drug Administration | Incorrect dosing or administration route can affect drug exposure. Ensure accurate calculation of doses based on animal weight and consistent administration technique (e.g., oral gavage, intraperitoneal injection). |
| Timing of Dosing and Challenge | The timing of this compound administration relative to the allergen challenge is critical. Conduct a time-course experiment to determine the optimal dosing window. |
| Subjective Endpoint Measurement | Scoring of clinical symptoms can be subjective. Use a blinded scoring system and, where possible, supplement with objective measurements (e.g., inflammatory cell counts in bronchoalveolar lavage fluid). |
Issue 2: Unexpected Side Effects or Off-Target Activity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Vehicle Effects | The vehicle used to dissolve this compound may have its own biological effects. Always include a vehicle-only control group in your experimental design. |
| Dose-Related Toxicity | The dose used may be too high, leading to off-target effects or toxicity. Perform a dose-response study to identify the optimal therapeutic dose with minimal side effects. |
| Metabolite Activity | The in vivo metabolites of this compound may have different activity profiles. While challenging to address directly, be aware of this possibility when interpreting results. |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay for this compound Activity
This protocol outlines a method to determine the IC50 of this compound by measuring its ability to inhibit histamine-induced calcium mobilization in a cell line endogenously or recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 cells stably expressing human H1 receptor
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Histamine
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
Methodology:
-
Cell Culture: Culture H1R-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in HBSS to obtain a range of concentrations (e.g., 1 nM to 10 µM).
-
Antagonist Incubation: After incubation with the dye, wash the cells twice with HBSS. Add 50 µL of the diluted this compound to the respective wells and incubate for 20 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add 50 µL of histamine at a final concentration equivalent to its EC80. Immediately begin measuring fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for 2-3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the histamine-only control (100%) and the no-histamine control (0%). Plot the normalized response against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: In Vivo Mouse Model of Ovalbumin (OVA)-Induced Allergic Rhinitis
This protocol describes a model to evaluate the efficacy of this compound in reducing the symptoms of allergic rhinitis in mice.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Sensitization: On days 0 and 7, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Challenge: From day 14 to day 21, challenge the mice intranasally with 10 µL of OVA solution (1 mg/mL in PBS) in each nostril once daily.
-
Treatment: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle orally via gavage 1 hour before each OVA challenge from day 14 to day 21.
-
Symptom Scoring: 30 minutes after the final OVA challenge on day 21, observe the mice for 15 minutes and record the number of sneezes and nasal rubbing motions.
-
Sample Collection: 24 hours after the final challenge, euthanize the mice. Collect blood for measurement of OVA-specific IgE levels. Perform bronchoalveolar lavage (BAL) to collect fluid for inflammatory cell counting.
-
Data Analysis: Compare the symptom scores, OVA-specific IgE levels, and inflammatory cell counts in the BAL fluid between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Visualizations
References
Validation & Comparative
A Comparative Guide to HY-078020 and Desloratadine: H1 Receptor Selectivity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HY-078020 and desloratadine, focusing on their selectivity for the histamine H1 receptor. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction
This compound is a novel, orally active antagonist of the histamine H1 receptor, while desloratadine is a well-established second-generation antihistamine and the active metabolite of loratadine. Both compounds are utilized in the research and treatment of allergic diseases. A key attribute for the efficacy and safety of H1 receptor antagonists is their selectivity for the H1 receptor over other receptors, which minimizes off-target effects. This guide compares the H1 receptor selectivity and functional characteristics of this compound and desloratadine based on available preclinical data.
H1 Receptor Binding Affinity and Selectivity
A direct head-to-head comparison of the receptor selectivity of this compound and desloratadine in the same study is not publicly available. The following tables summarize the available quantitative data from different sources. It is important to consider the potential for inter-assay variability when comparing these values.
Table 1: H1 Receptor Binding Affinity
| Compound | Parameter | Value | Source |
| This compound | IC50 | 24.12 nM | [1][2] |
| Desloratadine | Ki | 0.9 ± 0.1 nM | [3] |
| IC50 | 51 nM | [4] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Ki: Inhibition constant. A lower value indicates higher binding affinity.
Table 2: Selectivity Profile
| Compound | Off-Target Receptor/Channel | Parameter | Value | Selectivity (Off-Target/H1) | Source |
| This compound | Muscarinic M3 Receptor | IC50 | > 10,000 nM | > 414-fold | [1][2][5] |
| hERG | IC50 | 17.6 µM (17,600 nM) | ~730-fold | [1][2][5] | |
| Desloratadine | Muscarinic Receptors | - | Anticholinergic activity observed in vitro and in vivo | - | [6] |
This compound demonstrates high selectivity for the H1 receptor over the muscarinic M3 receptor and the hERG channel, which is a critical indicator for a reduced risk of certain side effects like dry mouth and potential cardiac arrhythmias, respectively.[1][2][5] Desloratadine is also known to be a selective H1 receptor antagonist with some anticholinergic activity.[6]
Functional Activity at the H1 Receptor
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by histamine, the receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade can lead to the activation of transcription factors such as NF-κB, which plays a role in inflammatory responses.
Many second-generation antihistamines, including desloratadine, have been shown to be inverse agonists at the H1 receptor. This means that in addition to blocking the action of histamine, they can also reduce the basal, constitutive activity of the receptor, leading to a down-regulation of downstream signaling pathways like NF-κB activation.
Desloratadine has been demonstrated to act as an inverse agonist, inhibiting basal NF-κB activity. This mechanism may contribute to its anti-inflammatory effects beyond simple H1 receptor antagonism.
The functional activity of This compound as an antagonist has been established.[1][2] However, to date, there is no publicly available information on whether this compound exhibits inverse agonist activity at the H1 receptor. Further studies are required to fully characterize its functional profile.
Experimental Protocols
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a general method for determining the binding affinity of a test compound to the histamine H1 receptor.
1. Materials:
- Receptor Source: Membranes from cells expressing the recombinant human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [³H]-mepyramine (a radiolabeled H1 receptor antagonist).
- Test Compounds: this compound and desloratadine at various concentrations.
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold assay buffer.
- Scintillation Cocktail and Scintillation Counter .
- Glass Fiber Filters (e.g., GF/C).
2. Procedure:
- Incubation: In a multi-well plate, combine the cell membranes, [³H]-mepyramine (at a concentration near its Kd), and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known H1 antagonist for non-specific binding).
- Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
- Termination: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Quickly wash the filters with cold wash buffer to remove any remaining unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Conclusion
Both this compound and desloratadine are potent H1 receptor antagonists. Based on the available data, this compound shows a high degree of selectivity against the muscarinic M3 receptor and the hERG channel. Desloratadine is also a highly selective H1 receptor antagonist, with its functional profile including inverse agonism and inhibition of NF-κB signaling.
For researchers, the choice between these two compounds may depend on the specific requirements of their study. This compound's profile suggests a potentially lower risk of certain off-target effects. However, the lack of data on its potential inverse agonist activity represents a current knowledge gap. Desloratadine, being a well-characterized compound, offers a more complete pharmacological profile for comparative studies. Further direct comparative studies are warranted to provide a more definitive assessment of their relative selectivity and functional characteristics.
References
- 1. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DESLORATADINE (PD000515, JAUOIFJMECXRGI-UHFFFAOYSA-N) [probes-drugs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
HY-078020: A Comparative Analysis of its Histamine Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of HY-078020 against other histamine receptors. The information is compiled from publicly available data to assist researchers in evaluating its potential for further investigation.
This compound is a potent and selective antagonist of the histamine H1 receptor, with a reported half-maximal inhibitory concentration (IC50) of 24.12 nM. This high affinity for the H1 receptor underscores its potential as a therapeutic agent for allergic diseases. To fully characterize its pharmacological profile, it is essential to understand its selectivity against other histamine receptor subtypes (H2, H3, and H4) as well as other relevant off-target receptors.
Selectivity Profile of this compound
The available data on the selectivity of this compound is summarized in the table below. It demonstrates high selectivity for the histamine H1 receptor over the muscarinic M3 receptor and the hERG channel, which is a critical consideration for assessing potential side effects.
| Receptor/Channel | Ligand | IC50 (nM) | Selectivity vs. H1 |
| Histamine H1 Receptor | This compound | 24.12 | - |
| Muscarinic M3 Receptor | This compound | >10,000 | >414-fold |
| hERG Channel | This compound | 17,600 | ~730-fold |
Note: Data regarding the binding affinity or functional activity of this compound against histamine H2, H3, and H4 receptors is not currently available in the public domain. Further experimental investigation is required to complete its selectivity profile against the full panel of histamine receptors.
Experimental Protocols
Determination of IC50 for Histamine H1 Receptor (Representative Protocol)
While the specific experimental protocol used for generating the published IC50 value for this compound is not detailed in the available literature, a common and representative method for determining the potency of a compound at the H1 receptor is a radioligand binding assay.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a known radiolabeled H1 receptor antagonist to cells expressing the human H1 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably transfected with the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (a well-characterized H1 receptor antagonist).
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a known, unlabeled H1 receptor antagonist (e.g., Mepyramine or Diphenhydramine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and counter.
Procedure:
-
Cell Membrane Preparation: Culture the H1 receptor-expressing cells and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-Mepyramine) at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand. Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using a non-linear regression curve fit (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that displaces 50% of the specific binding of [³H]-Mepyramine.
Caption: Experimental workflow for determining the IC50 of this compound at the H1 receptor.
Histamine Receptor Signaling Pathways
Histamine receptors are G-protein coupled receptors (GPCRs) that mediate their effects through distinct signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.
Histamine H1 Receptor Signaling
The H1 receptor primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction and pro-inflammatory effects.
Caption: Histamine H1 receptor signaling pathway.
Histamine H2, H3, and H4 Receptor Signaling
The other histamine receptors utilize different G-protein coupling and downstream effectors.
-
H2 Receptor: Couples to Gs proteins to activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).
-
H3 and H4 Receptors: Primarily couple to Gi/o proteins to inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.
Caption: Signaling pathways of Histamine H2, H3, and H4 receptors.
A Preclinical Comparative Analysis of HY-078020 and Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the novel histamine H1 receptor antagonist, HY-078020, with established second-generation antihistamines, including cetirizine, loratadine, fexofenadine, and desloratadine. The information is compiled from available preclinical data to assist researchers in evaluating its potential as a therapeutic agent for allergic diseases.
Executive Summary
This compound is a potent and selective histamine H1 receptor antagonist with an in vitro potency comparable to or greater than some second-generation antihistamines. Preclinical data indicates that this compound demonstrates significant in vivo efficacy in animal models of allergic response. A key differentiator highlighted in early research is its favorable safety profile, particularly its reduced affinity for the muscarinic M3 receptor and acceptable activity at the hERG channel compared to desloratadine, suggesting a lower potential for certain side effects. While direct head-to-head clinical data is not yet widely available, the preclinical evidence positions this compound as a promising candidate for the treatment of allergic conditions.
Data Presentation
In Vitro Receptor Binding Affinity and Selectivity
The following table summarizes the in vitro binding affinities (IC50 or Ki) of this compound and second-generation antihistamines for the histamine H1 receptor, as well as selectivity data where available. Lower values indicate higher binding affinity.
| Compound | H1 Receptor Affinity (IC50/Ki) | M3 Receptor Inhibition (IC50) | hERG Inhibition (IC50) | Reference |
| This compound | 24.12 nM (IC50) | > 10,000 nM | 17.6 µM | [1] |
| Desloratadine | - | - | - | [1] |
| Cetirizine | 6 nM (Ki) | - | - | [2][3] |
| Levocetirizine | 3 nM (Ki) | - | - | [2][3] |
Note: Data is compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution.
In Vivo Preclinical Efficacy
This table presents available in vivo preclinical efficacy data for this compound and second-generation antihistamines in various animal models of allergic response.
| Compound | Animal Model | Assay | Dose | Efficacy | Reference |
| This compound | ICR/KM Mice | Histamine-induced skin vasodilation and capillary permeability | 5 mg/kg, i.g. | 58.71% inhibition of vascular permeability | [4] |
| Loratadine | Healthy Male Subjects | Histamine-induced skin wheal formation | 10 mg, oral | 35% mean suppression over 48 hours | [5][6] |
| Loratadine | ICR Mice | Histamine or antigen-induced scratching | 5 or 10 mg/kg, oral | Significant inhibition, more potent than fexofenadine and chlorpheniramine | [7] |
| Cetirizine | Atopic Subjects | Histamine- and grass pollen-induced skin reactions | 10 mg, oral | Significant inhibition of skin reactions and eosinophil accumulation | [8] |
| Desloratadine | Guinea Pig | Histamine-induced lethality | Oral | 2.5 to 4 times more potent than loratadine | [9] |
| Desloratadine | Mouse | Histamine-induced paw edema | Oral | 2.5 to 4 times more potent than loratadine | [9] |
| Fexofenadine | Guinea Pig | Antigen-induced rhinitis | 20 mg/kg, oral | Significantly inhibited the increase in nasal airway resistance | [10] |
Note: The presented in vivo data is from diverse animal models and assays, which limits direct comparability. i.g. = intragastric.
Experimental Protocols
Histamine H1 Receptor Binding Assay (General Protocol)
A representative protocol for determining the in vitro binding affinity of a compound to the histamine H1 receptor is as follows:
-
Membrane Preparation: Membranes from cells expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells) are prepared. Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged. The resulting pellet containing the cell membranes is resuspended and stored at -80°C.
-
Binding Assay: The assay is typically performed in a 96-well plate format. The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [3H]-mepyramine) and varying concentrations of the test compound (e.g., this compound or a second-generation antihistamine).
-
Incubation: The mixture is incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the H1 receptor, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Histamine-Induced Cutaneous Vascular Permeability in Mice
This in vivo model is used to assess the ability of an antihistamine to inhibit histamine-induced increases in vascular permeability in the skin.
-
Animals: Male ICR/KM mice are typically used for this assay.
-
Compound Administration: The test compound (e.g., this compound) is administered orally (intragastrically) at a specified dose (e.g., 5 mg/kg). A control group receives the vehicle.
-
Dye Injection: After a predetermined time following compound administration (e.g., 60 minutes), a dye solution (e.g., Evans blue) is injected intravenously.
-
Histamine Challenge: Immediately after the dye injection, histamine is injected intradermally into the dorsal skin of the mice.
-
Dye Extravasation: After a set period (e.g., 30 minutes), the animals are euthanized, and the area of skin with dye extravasation is excised.
-
Quantification: The extravasated dye is extracted from the skin tissue using a suitable solvent (e.g., formamide). The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer.
-
Efficacy Calculation: The percentage inhibition of vascular permeability is calculated by comparing the amount of dye extravasated in the drug-treated group to that in the vehicle-treated control group.
Mandatory Visualization
Histamine H1 Receptor Signaling Pathway
The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the physiological symptoms of an allergic reaction. Antihistamines, including this compound and second-generation antihistamines, act as inverse agonists, binding to the H1 receptor and stabilizing its inactive conformation, thereby blocking this signaling pathway.
Caption: Histamine H1 receptor signaling pathway and point of inhibition.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a generalized workflow for evaluating the in vivo efficacy of an antihistamine in an animal model of allergic reaction.
References
- 1. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of loratadine (SCH 29851) in suppression of histamine-induced skin wheals. | Semantic Scholar [semanticscholar.org]
- 6. Effects of loratadine (SCH 29851) in suppression of histamine-induced skin wheals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of loratadine on mouse models of atopic dermatitis associated pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological modulation by cetirizine and loratadine of antigen and histamine-induced skin weals and flares, and late accumulation of eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H1 receptor antagonist. 1st communication: receptor selectivity, antihistaminic activity, and antiallergenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of fexofenadine hydrochloride in a guinea pig model of antigen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
HY-078020: A Comparative Analysis of its Reduced M3 Receptor Inhibitory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the M3 receptor inhibitory potency of HY-078020 against other relevant compounds. The data presented herein is intended to offer an objective overview for researchers and professionals in the field of drug development.
Introduction
This compound is identified primarily as a potent histamine H1 receptor antagonist. However, off-target effects are a critical consideration in drug development. One such potential off-target is the muscarinic M3 receptor, which is involved in various physiological processes, including smooth muscle contraction and glandular secretion. Unintended M3 receptor antagonism can lead to side effects such as dry mouth and blurred vision. This guide focuses on the significantly reduced M3 receptor inhibitory potency of this compound compared to other compounds known to interact with this receptor.
Quantitative Comparison of M3 Receptor Inhibitory Potency
The following table summarizes the M3 receptor binding affinities of this compound and selected comparator compounds. The data is presented as IC50 or Ki values, which are standard measures of inhibitory potency. A higher IC50 or Ki value indicates lower inhibitory potency.
| Compound | M3 Receptor Inhibitory Potency | Primary Target |
| This compound | IC50: >10,000 nM [1] | Histamine H1 Receptor (IC50: 24.12 nM)[1][2] |
| Desloratadine | IC50: 125 nM[3] | Histamine H1 Receptor[4] |
| Darifenacin | pKi: 8.9 - 9.1 (Ki: ~0.126 - 0.794 nM)[5][6] | M3 Muscarinic Receptor[5][7] |
| Tolterodine | Ki: 2.7 - 3.3 nM[8] | Muscarinic Receptors[9] |
As the data indicates, this compound exhibits a markedly lower potency for the M3 receptor compared to desloratadine, a second-generation antihistamine, and significantly less potency than darifenacin and tolterodine, which are established M3 receptor antagonists.
M3 Receptor Signaling Pathway
Activation of the M3 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to various cellular responses.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
The determination of M3 receptor inhibitory potency typically involves radioligand binding assays or functional assays. Below are generalized protocols for these experimental approaches.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the M3 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the M3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human M3 receptor.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-4-DAMP).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Calcium Flux)
This assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by an M3 receptor agonist.
Objective: To determine the functional inhibitory potency (IC50) of a test compound on M3 receptor signaling.
Materials:
-
Cells stably expressing the human M3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
M3 receptor agonist (e.g., carbachol, acetylcholine).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence microplate reader or a flow cytometer.
Procedure:
-
Cell Plating: Plate the M3 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle control.
-
Agonist Stimulation: Add a fixed concentration of an M3 receptor agonist to the wells to stimulate calcium release.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence microplate reader.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50).
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the M3 receptor inhibitory potency of a test compound.
Caption: Workflow for M3 Receptor Potency Assessment.
References
- 1. apexbt.com [apexbt.com]
- 2. innoprot.com [innoprot.com]
- 3. In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacologic profile of desloratadine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ics.org [ics.org]
- 7. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Navigating Cardiotoxicity Risk: A Comparative Guide to the hERG Inhibitory Activity of HY-078020
For Immediate Release
In the landscape of drug development, particularly for non-cardiac targets, the assessment of a compound's potential for cardiotoxicity is a critical step. A key indicator of this risk is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. This guide provides a comparative analysis of the hERG inhibitory activity of the novel compound HY-078020 against a panel of established second-generation antihistamines, offering valuable insights for researchers and drug development professionals.
Executive Summary
This compound, a novel compound under investigation, demonstrates an acceptable profile in terms of hERG inhibitory activity. With a half-maximal inhibitory concentration (IC50) of 17.6 ± 2.1 μM , it positions itself favorably when compared to several widely used second-generation antihistamines. This guide presents a detailed comparison of hERG inhibition data, experimental protocols, and an evaluation of the therapeutic safety margin to aid in the preclinical assessment of this compound.
Comparative Analysis of hERG Inhibitory Activity
The potential for a drug to induce cardiac arrhythmias is often assessed by its IC50 value for hERG channel inhibition. A higher IC50 value indicates a lower propensity to block the channel at therapeutic concentrations. The table below summarizes the hERG IC50 values for this compound and a range of second-generation antihistamines, as determined by automated patch clamp assays.
| Compound | hERG IC50 (μM) | Therapeutic Plasma Concentration (Cmax, ng/mL) | Safety Margin (IC50 / Cmax) |
| This compound | 17.6 | N/A | N/A |
| Desloratadine | 1.95[1] | ~2.56[2] | ~762 |
| Terfenadine | 0.031 - 0.204[3][4] | 1.5 - 2.0 | ~15 - 136 |
| Astemizole | 0.0013 - 0.011[5][6] | 4.1 | ~0.3 - 2.7 |
| Fexofenadine | >30 | ~494[7] | >60 |
| Levocetirizine | >10 | 270 - 308[4] | >32 |
| Cetirizine | >10 | 311 | >32 |
| Loratadine | 0.173[8] | ~2.56[2] | ~67 |
| Rupatadine | 0.98 | 2.6 | ~377 |
| Bilastine | >30 | ~220[9] | >136 |
| Olopatadine | >10 | 1.3 - 1.65[10][11] | >6060 |
| Epinastine | >100[7] | 21 | >4762 |
| Mizolastine | 0.35[12] | 300 - 600 | ~0.6 - 1.2 |
| Ebastine | 0.025 | 1.9 (as Carebastine) | ~13 |
| Acrivastine | >30 | ~150[8] | >200 |
| Azelastine | 11.43[13][14][15] | 0.4 - 1.2 | ~9525 - 28575 |
| Ketotifen | >10 | 0.3 - 0.4[16] | >25000 |
Note: Therapeutic plasma concentrations can vary based on dosage and patient factors. The safety margin is a calculated estimate and should be interpreted with caution.
Understanding the hERG Channel's Role in Cardiac Repolarization
The hERG channel is a critical component in the repolarization phase of the cardiac action potential, conducting the rapid delayed rectifier potassium current (IKr).[3][12][17][18] This outward flow of potassium ions is essential for returning the cardiac cells to their resting state after excitation. Inhibition of the hERG channel impedes this repolarization process, leading to a prolongation of the QT interval on an electrocardiogram (ECG). A prolonged QT interval is a significant risk factor for developing a potentially fatal arrhythmia known as Torsades de Pointes.
Experimental Protocols: Assessing hERG Inhibition
The determination of hERG inhibitory activity is predominantly conducted using the whole-cell patch clamp electrophysiology technique on mammalian cell lines stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells. Automated patch clamp systems, like the QPatch or SyncroPatch, are widely employed for higher throughput screening.
A typical experimental workflow is as follows:
Key Methodological Details:
-
Voltage Protocol: A specific voltage-step protocol is applied to the cells to elicit the characteristic hERG current. This typically involves a holding potential of -80 mV, followed by a depolarization step to around +20 mV to activate and then inactivate the channels, and a repolarization step to approximately -50 mV to record the peak tail current, which is used to quantify the extent of channel block.
-
Solutions: The intracellular and extracellular solutions are formulated to isolate the hERG current. The intracellular solution typically contains a high concentration of potassium, while the extracellular solution is a physiological saline solution.
-
Data Analysis: The peak tail current is measured before and after the application of various concentrations of the test compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
Conclusion
The preliminary data on this compound's hERG inhibitory activity are encouraging, suggesting a potentially favorable cardiac safety profile compared to some existing second-generation antihistamines. Its IC50 of 17.6 μM indicates a relatively low potency for hERG channel blockade. However, a comprehensive assessment of its clinical cardiac safety will require further investigation, including the determination of its therapeutic plasma concentrations to establish a definitive safety margin. This comparative guide serves as a valuable resource for the ongoing evaluation of this compound and underscores the importance of early and thorough hERG liability testing in the drug development pipeline.
References
- 1. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. drugs.com [drugs.com]
- 5. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effect and pharmacokinetics of ketotifen transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicines.org.uk [medicines.org.uk]
- 8. medicines.org.uk [medicines.org.uk]
- 9. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olopatadine Ophthalmic Solution: Package Insert / Prescribing Info [drugs.com]
- 12. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac Potassium Channels: Physiological Insights for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. youtube.com [youtube.com]
- 16. Pharmacokinetics of ketotifen after oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two components of delayed rectifier K+ current in heart: molecular basis, functional diversity, and contribution to repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
Validating the Anti-inflammatory Effects of HY-078020 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of HY-078020, a novel and selective histamine H1 receptor antagonist. Its performance is compared with other second-generation antihistamines, Desloratadine and Levocetirizine, and a conventional non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This document summarizes available preclinical data, details experimental methodologies, and visualizes key pathways to offer an objective assessment for research and development purposes.
This compound has demonstrated potent anti-inflammatory effects in allergic disease models.[1] It is a selective and orally active antagonist of the histamine H1 receptor with an IC50 of 24.12 nM.[1] Notably, it has recently received clinical approval, underscoring its therapeutic potential.[2]
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and its comparators in various in vivo models of inflammation. It is important to note that, at present, publicly available data for this compound is in a histamine-induced inflammation model, while extensive data for the comparators are available in broader inflammation models such as carrageenan-induced paw edema.
Table 1: Comparison of Efficacy in In Vivo Edema Models
| Drug | Dose | Animal Model | Endpoint | Result |
| This compound | 5 mg/kg (i.g.) | Histamine-induced skin vasodilation and capillary permeability in ICR/KM mice | Inhibition of vascular permeability | 58.71% inhibition[1] |
| Levocetirizine | 5, 10, 50, 100 mg/kg (s.c.) | λ-carrageenan-induced paw edema in rats | Inhibition of edema volume | Dose-dependent significant inhibition |
| Diclofenac | 5 mg/kg (oral) | Carrageenan-induced paw edema in rats | Inhibition of paw edema at 2h | ~30% inhibition |
| Diclofenac | 20 mg/kg (oral) | Carrageenan-induced paw edema in rats | Inhibition of paw edema at 2h | ~60% inhibition |
Note: The experimental models for this compound and the comparator drugs are different, which should be considered when interpreting the results.
Table 2: Comparison of Effects on Pro-Inflammatory Cytokines (TNF-α & IL-6)
| Drug | Dose | Model/Patient Population | Effect on TNF-α | Effect on IL-6 |
| This compound | Not Available | Not Available | Data not publicly available | Data not publicly available |
| Desloratadine | 5 mg/day (4 weeks) | Patients with persistent allergic rhinitis | Significant decrease in plasma levels | Significant decrease in plasma levels |
| Levocetirizine | 5 mg/day (4 weeks) | Patients with persistent allergic rhinitis | Significant decrease in plasma levels | Significant decrease in plasma levels |
| Diclofenac | 50 mg (oral, pre-op); 75 mg (i.m., post-op) | Patients undergoing major urological surgery | No significant change | Significant decrease in serum levels at 12h |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Histamine-Induced Skin Vascular Permeability in Mice
This model assesses the ability of a compound to inhibit the increase in capillary permeability induced by histamine, a key mediator in allergic inflammation.
-
Animals: ICR/KM mice are used for this experiment.
-
Procedure: a. Animals are administered this compound (5 mg/kg) via oral gavage (i.g.). b. After a set period, histamine is injected intradermally into the dorsal skin of the mice. c. Simultaneously, a solution of Evans blue dye is injected intravenously. Evans blue binds to serum albumin and is used as an indicator of plasma protein leakage. d. After a defined period, the animals are euthanized, and the area of blue dye extravasation at the injection site is measured. e. The amount of dye is quantified spectrophotometrically after extraction from the skin tissue.
-
Evaluation: The percentage of inhibition of vascular permeability is calculated by comparing the amount of dye extravasation in the drug-treated group to that in the vehicle-treated control group.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation for evaluating the efficacy of anti-inflammatory drugs.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure: a. The basal volume of the right hind paw of each rat is measured using a plethysmometer. b. The test compound (e.g., Diclofenac) or vehicle is administered orally or intraperitoneally. c. After a specific period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw. d. The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
Evaluation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by the compared drugs and a general workflow for the in vivo experiments.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Cyclooxygenase (COX) Signaling Pathway.
Caption: In Vivo Anti-inflammatory Study Workflow.
References
A Comparative Guide to HY-078020 as a Tool Compound for H1 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HY-078020 with other established tool compounds for histamine H1 receptor (H1R) research. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs, based on objective performance data.
Introduction to this compound
This compound is a novel, selective, and orally active antagonist of the histamine H1 receptor.[1] It has demonstrated potent anti-inflammatory effects in preclinical models of allergic diseases.[1] As a research tool, its utility lies in its potential for high selectivity and favorable pharmacokinetic properties, making it a valuable compound for in vitro and in vivo studies aimed at elucidating the role of the H1 receptor in various physiological and pathological processes.
Comparative Analysis of H1 Receptor Antagonists
The selection of an appropriate H1 receptor antagonist for research is critical and depends on the specific requirements of the experiment, such as the desired selectivity, potency, and in vivo applicability. This section compares this compound with a range of first and second-generation H1 receptor antagonists commonly used in research.
Data Presentation: Quantitative Comparison of H1 Receptor Antagonists
The following tables summarize the key quantitative data for this compound and a selection of alternative H1 receptor tool compounds.
Table 1: H1 Receptor Binding Affinity and Potency
| Compound | Type | H1 Receptor IC50 (nM) | H1 Receptor Ki (nM) | Reference(s) |
| This compound | Antagonist | 24.12 | ~12.5 (estimated)¹ | [1][2] |
| Mepyramine (Pyrilamine) | Inverse Agonist | - | 0.8 - 4 | [3][4] |
| Diphenhydramine | Inverse Agonist | - | 1 | [5] |
| Triprolidine | Antagonist | - | 0.2 - 1.3 | |
| Cetirizine | Antagonist | - | 6 | [6] |
| Levocetirizine | Antagonist | - | 3 | [6] |
| Desloratadine | Antagonist | 51 | 0.4 - 2.5 | [7][8] |
| Loratadine | Antagonist | - | 16 - 37 | [8] |
¹Estimated Ki calculated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), assuming the radioligand used was [³H]mepyramine with a concentration and Kd of approximately 1 nM.
Table 2: Selectivity Profile of H1 Receptor Antagonists
| Compound | M3 Muscarinic Receptor IC50/Ki (nM) | hERG IC50/Ki (µM) | Other Receptor Affinities | Reference(s) |
| This compound | >10,000 | 17.6 | Data not available for a broad panel | [1][2] |
| Mepyramine (Pyrilamine) | - | - | Can inhibit cytochrome P450 enzymes | |
| Diphenhydramine | Potent antimuscarinic | - | Acts on sodium channels; inhibits serotonin reuptake | [9] |
| Triprolidine | - | - | Data not available | |
| Cetirizine | >10,000 | >30 | >600-fold selective over a wide variety of other receptors (serotonin, dopamine, α-adrenergic) | [6] |
| Desloratadine | Antagonistic effect | No effect on HERG channels at high doses | Free of antimuscarinic/anticholinergic effects | [10][11] |
| Loratadine | Weak affinity | - | High selectivity for peripheral H1 receptors | [12][13] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the H1 receptor signaling pathway and a typical workflow for characterizing H1 receptor antagonists.
Figure 1: Histamine H1 Receptor Signaling Pathway.
Figure 2: Experimental Workflow for H1R Antagonist Characterization.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
H1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand, typically [³H]mepyramine.
-
Materials:
-
Cell membranes prepared from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
[³H]mepyramine (Radioligand).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg protein per well), [³H]mepyramine (at a concentration close to its Kd, e.g., 1 nM), and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calcium Influx Assay (FLIPR Assay)
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an H1 receptor agonist (e.g., histamine).
-
Materials:
-
Cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Histamine (agonist).
-
Test compound (e.g., this compound) at various concentrations.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.
-
-
Procedure:
-
Seed the cells into the assay plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading and add a fixed concentration of histamine (typically the EC80 concentration) to all wells.
-
Continue to monitor the fluorescence signal over time to measure the calcium response.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of the antagonist (100%) and the response in the absence of histamine (0%).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
In Vivo Histamine-Induced Vascular Permeability Assay (Miles Assay)
This in vivo assay assesses the ability of an antagonist to inhibit the increase in vascular permeability in the skin induced by histamine.
-
Materials:
-
Mice (e.g., ICR or BALB/c).
-
Test compound (e.g., this compound).
-
Histamine solution.
-
Evans Blue dye solution (e.g., 1% in saline).
-
Anesthetic.
-
Formamide or other suitable solvent for dye extraction.
-
Spectrophotometer.
-
-
Procedure:
-
Administer the test compound to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the histamine challenge.
-
Administer Evans Blue dye intravenously.
-
After a short circulation time (e.g., 30 minutes), inject histamine intradermally into a designated skin area (e.g., the dorsal back). Inject saline as a control in a separate area.
-
After a specified time (e.g., 20-30 minutes), euthanize the animals and excise the skin at the injection sites.
-
Extract the Evans Blue dye from the skin samples using a suitable solvent (e.g., by incubating in formamide at 60°C).
-
Measure the absorbance of the extracted dye using a spectrophotometer (e.g., at 620 nm).
-
-
Data Analysis:
-
Quantify the amount of extravasated Evans Blue dye in each skin sample.
-
Calculate the percentage of inhibition of histamine-induced vascular permeability by the test compound compared to the vehicle-treated control group.
-
Conclusion
This compound presents itself as a potent and selective H1 receptor antagonist. Its high potency, demonstrated by a low nanomolar IC50 value, and notable selectivity against the M3 muscarinic receptor and the hERG channel, make it an attractive tool for H1 receptor research. The in vivo efficacy of this compound in a histamine-induced vascular permeability model further supports its utility for preclinical studies.
When compared to other H1 receptor antagonists, this compound's profile is competitive, particularly with second-generation antihistamines known for their high selectivity and reduced off-target effects. However, for a complete understanding of its utility as a tool compound, a broader selectivity screen against a panel of aminergic GPCRs would be beneficial to fully characterize its off-target profile.
Researchers should consider the specific requirements of their experimental design when selecting an H1 receptor antagonist. For studies demanding high selectivity and in vivo applicability, this compound is a promising candidate. This guide provides the foundational data and experimental context to aid in this critical decision-making process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mepyramine maleate | Histamine H1 Receptors | Tocris Bioscience [tocris.com]
- 4. Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cetirizine - Wikipedia [en.wikipedia.org]
- 7. Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H1 receptor antagonist. 1st communication: receptor selectivity, antihistaminic activity, and antiallergenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacologic profile of desloratadine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacologic profile of desloratadine: a review | Semantic Scholar [semanticscholar.org]
- 12. Loratadine. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Comparative Analysis of HY-078020: A Guide to GPCR Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G-protein coupled receptor (GPCR) cross-reactivity profile of HY-078020, a novel histamine H1 receptor antagonist. The performance of this compound is objectively compared with established second-generation antihistamines: Desloratadine, Cetirizine, and Fexofenadine. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support informed decisions in research and development.
Executive Summary
This compound is a potent and selective histamine H1 receptor antagonist with an IC50 of 24.12 nM.[1] Notably, it demonstrates significantly reduced affinity for the muscarinic M3 receptor (IC50 > 10,000 nM) compared to some other antihistamines, such as Desloratadine, which is known to exhibit antagonistic effects at this off-target receptor.[1] Furthermore, this compound shows weak inhibitory activity at the hERG channel (IC50 = 17.6 µM), a critical consideration for cardiac safety.[1] This profile suggests a potentially improved safety and tolerability profile for this compound. While comprehensive cross-reactivity data against a broad GPCR panel for this compound is not publicly available, this guide compiles the existing information and compares it with the known selectivity of other widely used H1 receptor antagonists.
Data Presentation: GPCR Cross-reactivity Profile
The following table summarizes the available quantitative data for this compound and its comparators. The data is presented as IC50 or Ki values (nM), which represent the concentration of the drug required to inhibit 50% of the receptor's activity or binding, respectively. A lower value indicates a higher affinity or potency.
| Target | This compound (IC50, nM) | Desloratadine (Ki, nM) | Cetirizine (Ki, nM) | Fexofenadine (IC50, nM) |
| Histamine H1 Receptor | 24.12 [1] | ~1-2.5 | 6 | 246[2] |
| Muscarinic M3 Receptor | >10,000[1] | Known antagonist | >3,600 | Reduced affinity |
| hERG Channel (µM) | 17.6[1] | No significant effect | Negligible inhibition (>30 µM) | No hERG activity |
| Adrenergic Receptors | Data not available | Reduced affinity | >3,600 | Reduced affinity |
| Dopamine Receptors | Data not available | Data not available | >3,600 | No activity |
| Serotonin Receptors | Data not available | Data not available | >3,600 | No activity |
Note: The cross-reactivity data for comparator compounds are gathered from various sources and may have been determined using different experimental conditions. Direct comparison should be made with caution. Comprehensive, head-to-head screening of all compounds against a standardized GPCR panel would provide the most definitive comparative data.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound's activity and selectivity.
Caption: Gq-coupled GPCR signaling pathway for H1 and M3 receptors.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a calcium mobilization functional assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Histamine H1 Receptor
This protocol is used to determine the binding affinity of a test compound for the histamine H1 receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-mepyramine (a specific H1 receptor antagonist).
-
Test Compound: this compound or comparator compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
2. Procedure:
-
Cell membranes are thawed and resuspended in assay buffer.
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled H1 antagonist (e.g., mianserin).
-
The plate is incubated at 25°C for 60-120 minutes to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Muscarinic M3 Receptor
This functional assay measures the ability of a compound to inhibit the intracellular calcium release mediated by the activation of the Gq-coupled M3 muscarinic receptor.
1. Materials:
-
Cells: HEK293 or CHO cells stably expressing the human muscarinic M3 receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound or comparator compounds.
-
Agonist: Carbachol or acetylcholine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
2. Procedure:
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye in assay buffer for 45-60 minutes at 37°C.
-
After incubation, the dye solution is removed, and the cells are washed with assay buffer.
-
Varying concentrations of the test compound (antagonist) are added to the wells, and the plate is incubated for a specified period (e.g., 15-30 minutes).
-
The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A specific M3 receptor agonist is added to the wells to stimulate an increase in intracellular calcium.
-
The fluorescence intensity is measured in real-time, both before and after the addition of the agonist.
3. Data Analysis:
-
The change in fluorescence upon agonist addition is calculated for each well.
-
The data are plotted as the percentage of inhibition of the agonist response versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the agonist-induced calcium mobilization) is determined by non-linear regression analysis.
References
A Comparative Benchmarking Guide to HY-078020 and Other Commercially Available H1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HY-078020, a novel selective H1 receptor antagonist, against other commercially available first and second-generation H1 antagonists. The following sections detail the pharmacological data, experimental methodologies, and relevant signaling pathways to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to H1 Antagonists
Histamine H1 receptor antagonists are a class of drugs that block the action of histamine at the H1 receptor.[1] They are widely used for the treatment of allergic conditions such as rhinitis, urticaria, and conjunctivitis.[1] First-generation H1 antagonists (e.g., Diphenhydramine) are known to cross the blood-brain barrier, leading to sedative effects.[1][2] Second-generation H1 antagonists (e.g., Loratadine, Cetirizine) are designed to be more selective for peripheral H1 receptors, reducing central nervous system side effects.[1][2] this compound is a selective and orally active antagonist for the histamine H1 receptor.[3][4]
Comparative Pharmacological Data
The in vitro potency of this compound and other selected H1 antagonists is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which are measures of a drug's potency in inhibiting the H1 receptor.
| Compound | Type | Target | Potency (IC50/Ki) | Selectivity Highlights |
| This compound | Novel Antagonist | H1 Receptor | IC50: 24.12 nM | Weak inhibition against M3R (IC50 >10 µM) and hERG (IC50 = 17.6 µM).[3][5] |
| Diphenhydramine | First-Generation | H1 Receptor | - | Also exhibits significant anticholinergic (muscarinic) and sedative properties.[1][6] |
| Loratadine | Second-Generation | H1 Receptor | - | A long-acting antagonist with selective peripheral H1-receptor activity.[7] |
| Cetirizine | Second-Generation | H1 Receptor | - | An active metabolite of hydroxyzine with potent antieosinophilic activity.[8] |
| Desloratadine | Second-Generation | H1 Receptor | IC50: 51 nM | A potent antagonist for the human histamine H1 receptor.[9] |
| Fexofenadine | Second-Generation | H1 Receptor | IC50: 246 nM | An antagonist that inhibits the histamine H1 receptor.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are fundamental for the characterization and comparison of H1 antagonists.
H1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of the test compound.
Materials:
-
Membranes: Cell membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]mepyramine (a commonly used H1 antagonist radioligand).
-
Test Compounds: this compound and other H1 antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass Fiber Filters
Procedure:
-
Incubation: In a 96-well plate, add the cell membranes, [³H]mepyramine at a concentration close to its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled antagonist like mianserin).
-
Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation to reach equilibrium.[10]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Flux
This assay measures the ability of an antagonist to block the histamine-induced increase in intracellular calcium, a key event in the H1 receptor signaling pathway.
Objective: To determine the functional potency (IC50) of the test compound.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human H1 receptor.
-
Fluorescent Calcium Indicator: Fluo-4 AM or similar.
-
Agonist: Histamine.
-
Test Compounds: this compound and other H1 antagonists.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a fluorescent calcium indicator by incubating them with the dye in assay buffer for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add varying concentrations of the test compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Baseline Fluorescence: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80) to stimulate the H1 receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the percentage of inhibition of the histamine response against the log concentration of the test compound to determine the IC50.
Visualizations: Signaling Pathways and Workflows
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[11][12] Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium from the endoplasmic reticulum, leading to various cellular responses.[11][13]
Caption: H1 Receptor Signaling Pathway.
Experimental Workflow for H1 Antagonist Benchmarking
The logical flow for comparing H1 antagonists involves a series of in vitro assays to determine potency and selectivity, followed by in vivo studies to assess efficacy and safety.
Caption: Workflow for H1 Antagonist Benchmarking.
References
- 1. H1 antagonist - Wikipedia [en.wikipedia.org]
- 2. H1-receptor antagonists: safety issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H1-receptor antagonists. Comparative tolerability and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cetirizine: a new H1 antagonist with antieosinophilic activity in chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. What are H1 receptor agonists and how do they work? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
